2,7-Dichloroimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,7-dichloroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-1-2-11-4-6(9)10-7(11)3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPJHWXTBGICAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441018 | |
| Record name | 2,7-Dichloroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190074-50-1 | |
| Record name | 2,7-Dichloroimidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=190074-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Dichloroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-dichloroimidazo[1,2-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,7-Dichloroimidazo[1,2-a]pyridine (CAS number 190074-50-1)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available technical information for 2,7-Dichloroimidazo[1,2-a]pyridine. It is important to note that detailed experimental data for this specific compound is limited in publicly accessible literature. Therefore, this guide also incorporates general characteristics and methodologies applicable to the broader class of imidazo[1,2-a]pyridines to provide a foundational understanding.
Introduction
Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their unique bicyclic structure imparts a range of desirable physicochemical and biological properties. The imidazo[1,2-a]pyridine core is a key pharmacophore in several marketed drugs, highlighting its therapeutic potential. This guide focuses on the specific derivative, this compound, providing available data and contextual information for its use in research and development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 190074-50-1 | Commercial Suppliers |
| Molecular Formula | C₇H₄Cl₂N₂ | Commercial Suppliers[1][2][3][4] |
| Molecular Weight | 187.03 g/mol | Commercial Suppliers[4] |
| Appearance | White powder | Commercial Supplier[1] |
| Purity | 95%-99% | Commercial Suppliers[1][5] |
| Storage | Sealed and preserved, Inert atmosphere, 2-8°C | Commercial Supplier[1][2] |
Note: Properties such as melting point, boiling point, and solubility for this compound are not currently available in public literature.
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound (CAS 190074-50-1) is not explicitly described in the available literature, the general synthesis of imidazo[1,2-a]pyridines is well-established. A common and versatile method is the condensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound.
For the synthesis of this compound, a plausible synthetic route would involve the reaction of 4-chloro-2-aminopyridine with a suitable chlorinated two-carbon synthon.
Below is a generalized workflow for the synthesis of imidazo[1,2-a]pyridines.
Caption: General synthesis of imidazo[1,2-a]pyridines.
Reactivity: The reactivity of the imidazo[1,2-a]pyridine scaffold is influenced by the electron-donating nitrogen atom and the aromatic system. It is susceptible to electrophilic substitution, and the positions of substitution are directed by the existing substituents. The chlorine atoms on the 2 and 7 positions of the target molecule are expected to influence its reactivity, potentially serving as handles for further functionalization through cross-coupling reactions.
Spectroscopic Data
No specific experimental ¹H NMR, ¹³C NMR, or mass spectrometry data for this compound has been identified in the public domain. However, general features of the spectra for the imidazo[1,2-a]pyridine core are known.
Expected Spectroscopic Features:
-
¹H NMR: Protons on the pyridine and imidazole rings would appear in the aromatic region (typically δ 7.0-8.5 ppm). The chemical shifts would be influenced by the positions of the chloro substituents.
-
¹³C NMR: Carbon signals for the fused ring system would be observed in the aromatic region of the spectrum. The carbons attached to the chlorine atoms would show a downfield shift.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (187.03 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Biological Activity and Potential Applications
While there is no specific biological data available for this compound, the imidazo[1,2-a]pyridine scaffold is a well-known "privileged structure" in medicinal chemistry, exhibiting a wide range of biological activities.[6][7][8] These activities are highly dependent on the substitution pattern on the heterocyclic core.
Reported biological activities for various imidazo[1,2-a]pyridine derivatives include:
Given the broad spectrum of activity of this class of compounds, this compound could be a valuable intermediate for the synthesis of novel drug candidates. The dichloro substitution provides sites for further chemical modification to explore structure-activity relationships (SAR). For instance, these positions could be functionalized to interact with specific biological targets.
The general mechanism of action for many biologically active imidazo[1,2-a]pyridines involves their interaction with various protein kinases and other enzymes. The following diagram illustrates a generalized signaling pathway that could be modulated by imidazo[1,2-a]pyridine derivatives, leading to downstream cellular effects.
Caption: Generalized signaling pathway modulation.
Experimental Protocols
Detailed experimental protocols for the synthesis and handling of this compound are not available in the reviewed literature. For general guidance on the synthesis of related compounds, researchers can refer to the numerous publications on the synthesis of imidazo[1,2-a]pyridine derivatives. A general procedure would involve:
-
Reaction Setup: A solution of the appropriate 2-aminopyridine derivative in a suitable solvent (e.g., ethanol, DMF).
-
Reagent Addition: Addition of the α-halocarbonyl compound, often in the presence of a base to neutralize the generated acid.
-
Reaction Conditions: Heating the reaction mixture for a specified period, with monitoring by techniques such as thin-layer chromatography (TLC).
-
Workup and Purification: Cooling the reaction, followed by extraction and purification of the product, typically by column chromatography or recrystallization.
Conclusion
This compound is a chemical entity with potential applications in medicinal chemistry and drug discovery, primarily as a synthetic intermediate. While specific experimental data for this compound is scarce in the public domain, its structural relationship to the well-studied imidazo[1,2-a]pyridine class suggests it is a promising scaffold for further investigation. Future research efforts are needed to fully characterize its physicochemical properties, develop specific and efficient synthetic protocols, and explore its biological activity profile. This guide serves as a foundational resource for researchers interested in this and related compounds, highlighting both the known aspects and the areas requiring further exploration.
References
- 1. 2,7-DICHLORO-IMIDAZO[1,2-A]PYRIDINE, CasNo.190074-50-1 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 2. 190074-50-1|this compound|BLD Pharm [bldpharm.com]
- 3. pschemicals.com [pschemicals.com]
- 4. This compound;190074-50-1 [abichem.com]
- 5. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines | MDPI [mdpi.com]
- 6. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 7. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 2,7-Dichloroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,7-dichloroimidazo[1,2-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific analog, this document combines known information with predicted values and established experimental methodologies for the broader imidazo[1,2-a]pyridine class.
Core Physicochemical Properties
This compound is a disubstituted derivative of the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. The introduction of chlorine atoms at the 2 and 7 positions is expected to significantly influence its electronic properties, lipophilicity, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profile.
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Source/Method |
| CAS Number | 190074-50-1 | Chemical Supplier Databases |
| Molecular Formula | C₇H₄Cl₂N₂ | Chemical Supplier Databases |
| Molecular Weight | 187.03 g/mol | Calculated |
| Melting Point | Not available (experimental) | - |
| Boiling Point | Not available (experimental) | - |
| Solubility | Soluble in DMSO and Methanol (qualitative for a similar compound)[1] | Predicted to be soluble in various organic solvents based on the general solubility of imidazo[1,2-a]pyridines. |
| pKa | 2.31 ± 0.30 (predicted for a similar dichlorinated imidazo[1,2-a]pyrimidine)[1] | - |
| LogP | Not available (experimental or predicted) | - |
Synthesis and Reactivity
The synthesis of the imidazo[1,2-a]pyridine core generally involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For this compound, a plausible synthetic route would involve the reaction of 4-chloro-2-aminopyridine with a suitable chlorinated two-carbon synthon. Various catalytic and non-catalytic methods have been developed for the synthesis of this scaffold, including microwave-assisted and multicomponent reactions, which offer high yields and operational simplicity.[2][3][4]
The reactivity of the imidazo[1,2-a]pyridine ring is characterized by its susceptibility to electrophilic substitution, particularly at the C3 position. The presence of electron-withdrawing chlorine atoms in this compound is expected to decrease the electron density of the ring system, potentially altering its reactivity towards electrophiles.
Experimental Protocols
General Synthesis of Substituted Imidazo[1,2-a]pyridines
A common method involves the reaction of a substituted 2-aminopyridine with an α-haloketone.[3]
Materials:
-
Substituted 2-aminopyridine (e.g., 4-chloro-2-aminopyridine for the target compound)
-
α-haloketone (e.g., a chloro- or bromo-acetaldehyde derivative)
-
Solvent (e.g., ethanol, isopropanol, or a green solvent like water)[3]
-
Optional: Catalyst (e.g., copper-based catalysts, iodine)
-
Base (e.g., sodium bicarbonate)
Procedure:
-
Dissolve the substituted 2-aminopyridine in the chosen solvent in a reaction flask.
-
Add the α-haloketone to the solution.
-
If a catalyst or base is used, add it to the reaction mixture.
-
The reaction mixture is then typically heated under reflux for a period ranging from a few hours to overnight, with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel.
The following diagram illustrates a generalized workflow for the synthesis and purification of imidazo[1,2-a]pyridine derivatives.
Potential Biological Activity and Signaling Pathways
The imidazo[1,2-a]pyridine scaffold is a key component in numerous biologically active compounds with a wide range of therapeutic applications, including antiviral, anti-inflammatory, and anticancer agents.[5] Derivatives of this scaffold have been shown to interact with various biological targets and modulate key signaling pathways.
While specific studies on this compound are limited, research on other imidazo[1,2-a]pyridine derivatives suggests potential involvement in critical cellular signaling pathways. For instance, some imidazo[1,2-a]pyridine compounds have been demonstrated to exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway.[6] Others have shown anticancer activity by inhibiting the AKT/mTOR pathway, leading to cell cycle arrest and apoptosis.[7]
The diagram below illustrates a simplified representation of the STAT3/NF-κB signaling pathway, a potential target for imidazo[1,2-a]pyridine derivatives.
Given the established importance of the imidazo[1,2-a]pyridine scaffold in drug discovery, this compound represents a compound with significant potential for further investigation. The presence of the dichloro substitution pattern offers a unique electronic and steric profile that could lead to novel biological activities and improved pharmacokinetic properties. Further experimental evaluation of its physicochemical properties and biological activity is warranted to fully elucidate its therapeutic potential.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Structure Elucidation of 2,7-Dichloroimidazo[1,2-a]pyridine
This technical guide provides a comprehensive overview of the structure elucidation of this compound, a member of the pharmacologically significant imidazo[1,2-a]pyridine class of heterocyclic compounds.[1] Derivatives of this scaffold are known to possess a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[2][3][4] This document outlines a plausible synthetic route, detailed experimental protocols for characterization, and an in-depth analysis of spectroscopic data for the confirmation of the target structure.
Proposed Synthesis of this compound
The synthesis of the imidazo[1,2-a]pyridine core is typically achieved through the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[5] For the synthesis of the title compound, a logical precursor would be 4-chloro-2-aminopyridine, which would react with a suitable two-carbon electrophile to form the imidazole ring. A common and effective method involves a one-pot reaction, which is efficient and minimizes the isolation of intermediates.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 4-chloro-2-aminopyridine (1.0 eq) in anhydrous ethanol (15 mL/mmol) in a round-bottom flask equipped with a reflux condenser, add chloroacetaldehyde (1.2 eq, 50% aqueous solution).
-
Reaction Conditions: The reaction mixture is stirred and heated to reflux (approximately 80-90 °C) for 12-18 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is dissolved in dichloromethane (20 mL) and washed with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) followed by brine (15 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel (100-200 mesh) using a gradient elution of ethyl acetate in hexane to afford this compound as a solid. One supplier describes the compound as a white powder.[6]
Structure Elucidation
The definitive structure of the synthesized compound is elucidated using a combination of spectroscopic techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) Spectroscopy.
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the target compound. The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion peak ([M]+), with [M+2] and [M+4] peaks appearing in an approximate ratio of 6:9:3, which is a definitive indicator of a dichloro-substituted compound.
Experimental Protocol: Mass Spectrometry The mass spectrum is recorded on a high-resolution mass spectrometer (HRMS) using an electrospray ionization (ESI) source in positive ion mode. The sample is dissolved in methanol at a concentration of approximately 1 mg/mL and introduced into the source via direct infusion.
Table 1: Predicted Mass Spectrometry Data
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C₇H₄Cl₂N₂ |
| Molecular Weight | 187.03 g/mol |
| [M]+ (³⁵Cl₂) | m/z 185.97 |
| [M+2]+ (³⁵Cl³⁷Cl) | m/z 187.97 |
| [M+4]+ (³⁷Cl₂) | m/z 189.97 |
| Isotopic Ratio ([M]:[M+2]:[M+4]) | ~9:6:1 |
NMR Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The predicted chemical shifts are based on the parent imidazo[1,2-a]pyridine structure, with adjustments made for the electronic effects of the two chlorine substituents.[7]
Experimental Protocol: NMR Spectroscopy ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | 7.55 | s | - |
| H-5 | 8.05 | d | 7.6 |
| H-6 | 6.80 | dd | 7.6, 2.0 |
| H-8 | 7.60 | d | 2.0 |
Note: The presence of a chloro group at C2 would likely shift the H-3 proton downfield compared to the unsubstituted parent compound. The chloro group at C7 would cause the H-8 proton to appear as a doublet and the H-6 proton as a doublet of doublets.
Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 135.0 |
| C-3 | 112.0 |
| C-5 | 125.0 |
| C-6 | 115.0 |
| C-7 | 130.0 |
| C-8 | 118.0 |
| C-8a | 143.0 |
Note: Carbons directly attached to chlorine (C-2 and C-7) will show significant downfield shifts. The chemical shifts of other carbons are also influenced by the electron-withdrawing nature of the chlorine atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is expected to show characteristic absorption bands for the aromatic C-H bonds, C=C and C=N double bonds of the heterocyclic system, and the C-Cl bonds.[5]
Experimental Protocol: IR Spectroscopy The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer with the sample prepared as a KBr pellet. The spectrum is scanned over the range of 4000-400 cm⁻¹.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type |
|---|---|
| 3100-3000 | Aromatic C-H stretching |
| 1640-1620 | C=N stretching |
| 1550-1450 | Aromatic C=C ring stretching |
| 850-750 | C-Cl stretching |
| 800-700 | Out-of-plane C-H bending |
Logical Workflow for Structure Elucidation
The process of structure elucidation follows a logical progression from initial synthesis to definitive confirmation through multiple analytical techniques. Each method provides a piece of the puzzle, and together they confirm the identity and purity of the target compound.
Conclusion
The structure of this compound can be confidently assigned based on a combination of a plausible synthetic pathway and comprehensive spectroscopic analysis. Mass spectrometry confirms the molecular formula and the presence of two chlorine atoms. ¹H and ¹³C NMR spectroscopy elucidate the precise arrangement of atoms and the substitution pattern on the bicyclic core. Finally, IR spectroscopy confirms the presence of the expected functional groups. This systematic approach ensures the unambiguous structure elucidation of the target molecule, which is crucial for its further investigation in medicinal chemistry and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,7-DICHLORO-IMIDAZO[1,2-A]PYRIDINE, CasNo.190074-50-1 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 7. apps.dtic.mil [apps.dtic.mil]
Spectroscopic Profile of 2,7-Dichloroimidazo[1,2-a]pyridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2,7-dichloroimidazo[1,2-a]pyridine (CAS No. 190074-50-1). Due to the limited availability of specific experimental data in peer-reviewed literature, this document presents predicted spectroscopic values based on established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy. Detailed, generalized experimental protocols for the acquisition of such data are also provided to guide researchers in their own characterization of this compound. This guide is intended to serve as a foundational resource for scientists and professionals engaged in research and development involving imidazo[1,2-a]pyridine derivatives.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The introduction of substituents onto this core structure allows for the fine-tuning of its physicochemical and pharmacological profiles. The 2,7-dichloro derivative, in particular, is a subject of interest for the development of novel therapeutic agents. Accurate and comprehensive spectroscopic data are paramount for the unambiguous identification, purity assessment, and structural elucidation of such compounds. This document aims to provide a detailed, albeit predictive, spectroscopic profile of this compound to facilitate its use in research and drug development.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectroscopic properties of the parent imidazo[1,2-a]pyridine and the well-established effects of chloro substituents on aromatic systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.5 - 7.7 | s | - |
| H-5 | 7.8 - 8.0 | d | ~9.0 |
| H-6 | 6.8 - 7.0 | dd | ~9.0, ~2.0 |
| H-8 | 7.9 - 8.1 | d | ~2.0 |
Solvent: CDCl₃
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 140 - 145 |
| C-3 | 110 - 115 |
| C-5 | 120 - 125 |
| C-6 | 115 - 120 |
| C-7 | 125 - 130 |
| C-8 | 110 - 115 |
| C-8a | 140 - 145 |
Solvent: CDCl₃
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M]⁺ | 186, 188, 190 | Molecular ion peak cluster due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl). The expected intensity ratio is approximately 9:6:1. |
| [M-Cl]⁺ | 151, 153 | Fragment ion resulting from the loss of a chlorine atom. |
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100 - 3000 | C-H stretching (aromatic) |
| 1640 - 1620 | C=N stretching |
| 1580 - 1450 | C=C stretching (aromatic ring) |
| 1100 - 1000 | C-Cl stretching |
| 850 - 750 | C-H out-of-plane bending |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 5: Predicted UV-Visible Absorption Maxima for this compound
| Wavelength (λmax, nm) | Solvent | Electronic Transition |
| ~250 - 260 | Methanol or Ethanol | π → π |
| ~300 - 320 | Methanol or Ethanol | π → π |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.
Synthesis
A plausible synthetic route to this compound involves the cyclocondensation of 4-chloro-2-aminopyridine with a suitable three-carbon electrophile followed by chlorination. A general procedure is outlined below:
-
Synthesis of 7-chloroimidazo[1,2-a]pyridine: To a solution of 4-chloro-2-aminopyridine in a suitable solvent (e.g., ethanol or DMF), add chloroacetaldehyde (or a synthetic equivalent) and a base (e.g., sodium bicarbonate).
-
Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 7-chloroimidazo[1,2-a]pyridine.
-
Chlorination at the C-2 position: Dissolve the 7-chloroimidazo[1,2-a]pyridine in a suitable solvent (e.g., chloroform or acetic acid).
-
Add a chlorinating agent (e.g., N-chlorosuccinimide) and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC. Upon completion, quench the reaction and extract the product.
-
Purify the final product by recrystallization or column chromatography.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.
-
Infrared Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film.
-
UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a UV-Vis spectrophotometer using a solution of the compound in a suitable solvent (e.g., methanol or ethanol).
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like this compound.
Logical Relationship of Spectroscopic Techniques
The following diagram illustrates the logical relationship and complementary nature of different spectroscopic techniques in the structural elucidation of an organic molecule.
Conclusion
This technical guide provides a foundational spectroscopic profile of this compound based on predictive methods. While experimental validation is essential, the data and protocols presented herein offer a valuable starting point for researchers working with this compound. The provided workflows also serve as a general guide for the systematic characterization of novel organic molecules. Further experimental investigation is encouraged to establish a definitive and comprehensive spectroscopic dataset for this promising scaffold.
Technical Guide: Spectroscopic Analysis of 2,7-Dichloroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,7-Dichloroimidazo[1,2-a]pyridine is a halogenated derivative of the imidazo[1,2-a]pyridine scaffold, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The introduction of chlorine atoms at the 2 and 7 positions of the bicyclic ring system is expected to significantly influence its electronic properties, reactivity, and biological activity. A thorough understanding of the spectroscopic characteristics of this compound is fundamental for its identification, characterization, and application in research and development.
This technical guide provides a framework for the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis of this compound. However, a comprehensive search of scientific literature and chemical databases did not yield specific experimental spectral data for this compound. The following sections outline the expected spectroscopic behavior and provide standardized protocols for data acquisition, which can be applied once the compound is synthesized and analyzed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for elucidating the molecular structure of this compound, providing detailed information about the chemical environment of each proton and carbon atom.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is anticipated to show distinct signals for the aromatic protons. Based on the structure, three signals are expected in the aromatic region, corresponding to the protons at positions 3, 5, 6, and 8. The presence of the electron-withdrawing chlorine atoms will likely cause a downfield shift of the neighboring protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.5 - 8.0 | Singlet (s) | - |
| H-5 | 7.0 - 7.5 | Doublet (d) | 7.0 - 8.0 |
| H-6 | 6.8 - 7.3 | Doublet of doublets (dd) | ~7.0, ~2.0 |
| H-8 | 8.0 - 8.5 | Doublet (d) | ~2.0 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Seven distinct signals are expected for the seven carbon atoms in the this compound ring system. The carbons directly attached to the chlorine atoms (C-2 and C-7) are expected to be significantly deshielded.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C-2 | 140 - 145 |
| C-3 | 110 - 115 |
| C-5 | 120 - 125 |
| C-6 | 115 - 120 |
| C-7 | 130 - 135 |
| C-8 | 125 - 130 |
| C-8a | 145 - 150 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data for this compound is as follows:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence (e.g., zg30).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: 0-16 ppm.
-
Temperature: 298 K.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as needed for adequate signal-to-noise.
-
Spectral Width: 0-220 ppm.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants.
-
Mass Spectrometry (MS) Analysis
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of this compound. The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum.
Expected Mass Spectrum
The molecular formula of this compound is C₇H₄Cl₂N₂. The exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N). The mass spectrum will show a molecular ion peak cluster ([M]⁺, [M+2]⁺, [M+4]⁺) with a characteristic intensity ratio of approximately 9:6:1, which is indicative of a molecule containing two chlorine atoms.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Relative Abundance (%) |
| [M]⁺ (C₇H₄³⁵Cl₂N₂) | 185.9751 | ~100 |
| [M+2]⁺ (C₇H₄³⁵Cl³⁷ClN₂) | 187.9722 | ~65 |
| [M+4]⁺ (C₇H₄³⁷Cl₂N₂) | 189.9692 | ~10 |
Note: The fragmentation pattern will depend on the ionization technique used.
Experimental Protocol for Mass Spectrometry Data Acquisition
A general protocol for obtaining a mass spectrum of the title compound is as follows:
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or dichloromethane.
-
-
Instrumentation (High-Resolution Mass Spectrometry - HRMS):
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument is recommended for accurate mass measurement.
-
Ionization Source: Electrospray Ionization (ESI) is a common and suitable technique for this type of molecule. Atmospheric Pressure Chemical Ionization (APCI) can also be used.
-
Mode: Positive ion mode is typically used for nitrogen-containing heterocyclic compounds.
-
Mass Range: Scan a mass range that includes the expected molecular ion, for example, m/z 50-500.
-
Calibration: Ensure the instrument is properly calibrated using a known standard to achieve high mass accuracy.
-
-
Data Analysis:
-
Identify the molecular ion peak cluster.
-
Compare the observed isotopic pattern with the theoretical pattern for a molecule containing two chlorine atoms.
-
Determine the accurate mass of the monoisotopic peak ([M]⁺).
-
Use the accurate mass to confirm the elemental composition (C₇H₄Cl₂N₂).
-
Analyze any significant fragment ions to gain further structural information.
-
Workflow for Spectroscopic Analysis
The logical workflow for the complete spectroscopic characterization of this compound is illustrated in the following diagram.
Caption: Workflow for the synthesis and spectroscopic characterization.
Conclusion
While specific experimental data for this compound is not currently available in the public domain, this guide provides a comprehensive framework for its analysis. The predicted NMR and mass spectrometry data, along with the detailed experimental protocols, will serve as a valuable resource for researchers involved in the synthesis and characterization of this and related compounds. The successful acquisition and interpretation of this data are crucial for confirming the structure and purity of this compound, enabling its further investigation in various scientific disciplines.
An In-depth Technical Guide to the Solubility and Stability of 2,7-Dichloroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of 2,7-dichloroimidazo[1,2-a]pyridine, a member of the promising imidazo[1,2-a]pyridine class of heterocyclic compounds. Due to the limited availability of direct experimental data for this specific molecule, this document focuses on established methodologies and predicted properties based on the behavior of structurally related compounds. It is intended to serve as a practical resource for researchers engaged in the development of therapeutic agents based on this scaffold.
The imidazo[1,2-a]pyridine core is a recognized privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties[1][2][3][4]. However, compounds in this class often exhibit poor aqueous solubility, which can present significant challenges for formulation and bioavailability. A thorough understanding of the solubility and stability profile is therefore critical for the successful advancement of any this compound-based drug candidate.
Solubility Profile
The aqueous solubility of a compound is a critical determinant of its absorption and distribution in biological systems. For poorly soluble compounds like many imidazo[1,2-a]pyridine derivatives, accurate and reproducible solubility assessment is paramount. Two main types of solubility are typically measured: kinetic and thermodynamic.
1.1. Predicted Physicochemical Properties
While experimental data for this compound is scarce, computational tools can provide valuable estimates of its physicochemical properties, which influence solubility.
| Property | Predicted Value | Method |
| Molecular Weight | 187.03 g/mol | - |
| LogP (o/w) | 2.5 - 3.5 | Various prediction algorithms |
| pKa (most basic) | 3.0 - 4.0 | Various prediction algorithms |
Note: These values are illustrative and derived from computational models. Experimental verification is essential.
1.2. Aqueous Solubility
The solubility of this compound is expected to be low in aqueous media at neutral pH, a common characteristic of this chemical class. The table below presents illustrative solubility data that might be expected for this compound under different conditions.
| Solubility Type | Medium | Temperature (°C) | Illustrative Solubility (µg/mL) |
| Kinetic | PBS, pH 7.4 | 25 | < 10 |
| Thermodynamic | PBS, pH 7.4 | 25 | < 5 |
| Thermodynamic | Simulated Gastric Fluid (pH 1.2) | 37 | 10 - 50 |
| Thermodynamic | Simulated Intestinal Fluid (pH 6.8) | 37 | < 5 |
Note: The data in this table is illustrative and intended to represent typical values for poorly soluble imidazo[1,2-a]pyridine derivatives. Actual experimental results may vary.
1.3. Experimental Protocols for Solubility Determination
To obtain reliable solubility data, standardized experimental protocols should be followed. Below are detailed methodologies for kinetic and thermodynamic solubility assays.
1.3.1. Kinetic Solubility Assay
This high-throughput method is useful for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.[5][6][7][8]
Experimental Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing the aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).[6]
-
Detection: Determine the solubility limit by detecting the point of precipitation. Common detection methods include:
1.3.2. Thermodynamic (Equilibrium) Solubility Assay
This method measures the solubility of a compound in its solid state in equilibrium with the solvent and is considered the "gold standard" for solubility determination.[9][10][11]
Experimental Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration: Shake or stir the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated HPLC-UV method.[11] A calibration curve prepared with known concentrations of the compound is used for quantification.
Stability Profile
Assessing the chemical stability of a drug candidate is crucial for determining its shelf-life and identifying potential degradation products. Forced degradation studies are performed to understand the intrinsic stability of the molecule under various stress conditions.[13][14][15][16][17]
2.1. Forced Degradation Studies
The following table summarizes the typical conditions for forced degradation studies and the expected stability of a chloro-substituted imidazo[1,2-a]pyridine.
| Stress Condition | Reagent/Condition | Time | Expected Outcome for this compound |
| Acid Hydrolysis | 0.1 M HCl | Up to 7 days | Potential for degradation, especially at elevated temperatures. |
| Base Hydrolysis | 0.1 M NaOH | Up to 7 days | Likely to be more stable than to acid, but degradation is possible. |
| Oxidation | 3% H₂O₂ | Up to 7 days | Potential for oxidation, possibly forming N-oxides. |
| Thermal | 60°C | Up to 7 days | Generally stable, but depends on the solid-state form. |
| Photostability | ICH Q1B conditions | - | Potential for degradation, as aromatic systems can be light-sensitive. |
Note: The expected outcomes are qualitative predictions. The extent of degradation should be experimentally determined, with a target of 5-20% degradation to ensure the analytical method is truly stability-indicating.[13][15]
2.2. Experimental Protocol for Forced Degradation Studies
Experimental Protocol:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the appropriate stress media (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photostability, use the solid compound.
-
Stress Application:
-
Hydrolysis/Oxidation: Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C).[13]
-
Thermal: Store the solid compound at 60°C.
-
Photostability: Expose the solid compound to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[13]
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 24, 48, 168 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.[18][19][20] Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that the parent peak is free from co-eluting degradants.[21]
Signaling Pathways
Imidazo[1,2-a]pyridine derivatives have been shown to modulate various signaling pathways implicated in disease. For instance, different analogues have been reported to inhibit the Wnt/β-catenin, AKT/mTOR, and STAT3/NF-κB pathways.[22][23][24] Understanding these interactions is key to elucidating the mechanism of action of novel compounds like this compound.
The diagram below illustrates a simplified representation of the STAT3/NF-κB signaling pathway, which is a common target for anti-inflammatory and anticancer agents.
References
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. mdpi.com [mdpi.com]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. enamine.net [enamine.net]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. evotec.com [evotec.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. pharmadekho.com [pharmadekho.com]
- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 17. ijrpp.com [ijrpp.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. scispace.com [scispace.com]
- 21. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine core, a nitrogen-bridged heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry. Its unique chemical properties and ability to interact with a wide array of biological targets have established it as a foundational scaffold for the development of novel therapeutics across multiple disease areas. This guide provides a comprehensive technical overview of the synthesis, biological activities, and mechanisms of action of imidazo[1,2-a]pyridine derivatives, with a focus on their applications in oncology, infectious diseases, and neurodegenerative disorders.
Therapeutic Applications and Biological Activity
Imidazo[1,2-a]pyridine derivatives have demonstrated significant therapeutic potential in a variety of disease models. Their versatility stems from the scaffold's ability to be readily functionalized at multiple positions, allowing for the fine-tuning of physicochemical properties and target specificity.
Anticancer Activity
A primary focus of research on imidazo[1,2-a]pyridines has been in the field of oncology. These compounds have been shown to inhibit key signaling pathways implicated in tumor growth, proliferation, and survival. Notably, derivatives have been developed as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[1][2] Other anticancer mechanisms include the inhibition of c-KIT, tubulin polymerization, and the STAT3/NF-κB signaling cascade.[3][4]
Table 1: Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Target/Cell Line | Activity (IC50) | Reference |
| 13k | PI3Kα | 1.94 nM | [1] |
| HCC827 (Lung Cancer) | 0.09 µM | [1] | |
| A549 (Lung Cancer) | 0.21 µM | [1] | |
| MCF-7 (Breast Cancer) | 0.43 µM | [1] | |
| 12 | p110α (PI3K) | 2.8 nM | [5] |
| A375 (Melanoma) | 0.14 µM | [5] | |
| HeLa (Cervical Cancer) | 0.21 µM | [5] | |
| 12b | Hep-2 (Laryngeal Carcinoma) | 11 µM | [6] |
| HepG2 (Hepatocellular Carcinoma) | 13 µM | [6] | |
| MCF-7 (Breast Cancer) | 11 µM | [6] | |
| Compound 8 | HeLa (Cervical Cancer) | 0.34 µM | |
| MDA-MB-231 (Breast Cancer) | 0.32 µM | ||
| Compound 12 | MDA-MB-231 (Breast Cancer) | 0.29 µM | |
| Compound 13 | HCT-15 (Colon Cancer) | 0.30 µM |
Antimicrobial and Antitubercular Activity
The imidazo[1,2-a]pyridine scaffold has also yielded potent antimicrobial agents. Derivatives have been identified with significant activity against both Gram-positive and Gram-negative bacteria. A particularly promising area of development is in the treatment of tuberculosis, with several compounds demonstrating nanomolar activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.
Table 2: Antimicrobial and Antitubercular Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Organism | Activity (MIC) | Reference |
| Compound 18 | M. tuberculosis H37Rv | 0.004 µM | |
| Compound 16 | M. tuberculosis H37Rv | 0.006 µM | |
| IPA-6 | M. tuberculosis H37Rv | 0.05 µg/mL | |
| IPA-9 | M. tuberculosis H37Rv | 0.4 µg/mL | |
| IPS-1 | M. tuberculosis H37Rv | 0.4 µg/mL | |
| Compound 5h | S. aureus (Clinical Strain) | 3.125 µg/mL | |
| S. aureus (Reference Strain) | 6.25 µg/mL | ||
| Compound 4e | P. aeruginosa | 0.5 mg/mL | |
| S. aureus | 0.5 mg/mL |
Key Signaling Pathways and Mechanisms of Action
The biological effects of imidazo[1,2-a]pyridine derivatives are underpinned by their interaction with critical cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Imidazo[1,2-a]pyridine-based inhibitors have been designed to target the p110α catalytic subunit of PI3K, thereby blocking the downstream signaling cascade that leads to uncontrolled cell growth.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.
STAT3/NF-κB Inflammatory Pathway
Chronic inflammation is a key driver of tumorigenesis. The transcription factors STAT3 and NF-κB are central mediators of inflammatory responses. Certain imidazo[1,2-a]pyridine derivatives have been shown to suppress this pathway by inhibiting STAT3 phosphorylation and preventing the degradation of IκBα, an inhibitor of NF-κB. This leads to reduced expression of pro-inflammatory genes like iNOS and COX-2.[3][7]
Caption: STAT3/NF-κB pathway modulation by imidazo[1,2-a]pyridine derivatives.
Experimental Protocols
Synthesis of 2-Phenylimidazo[1,2-a]pyridine (A Representative Protocol)
The most common method for synthesizing the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.
Materials:
-
2-Aminopyridine
-
2-Bromoacetophenone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) and 2-bromoacetophenone (1.0 eq) in ethanol.
-
Add sodium bicarbonate (2.0 eq) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with water.
-
The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography to yield pure 2-phenylimidazo[1,2-a]pyridine.
In Vitro Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][8][9]
Materials:
-
96-well flat-bottom microtiter plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Imidazo[1,2-a]pyridine test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle control with DMSO).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
PI3Kα Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified PI3Kα.
Materials:
-
Purified recombinant PI3Kα (p110α/p85α) enzyme
-
PI3K lipid substrate (e.g., PI(4,5)P2)
-
ATP
-
PI3K Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA)
-
Imidazo[1,2-a]pyridine test compound
-
ADP-Glo™ Kinase Assay kit (or similar detection system)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the inhibitor or vehicle (DMSO).
-
Prepare a mixture of the PI3Kα enzyme and lipid substrate in PI3K Kinase Buffer and add it to each well.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced according to the ADP-Glo™ Kinase Assay manufacturer's protocol. The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the PI3Kα activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[8][10][11]
Materials:
-
96-well microtiter plates
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Imidazo[1,2-a]pyridine test compounds
-
Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Incubator
Procedure:
-
Dispense 100 µL of broth into all wells of a 96-well plate.
-
Prepare a solution of the test compound in a suitable solvent and add 100 µL to the first column of wells.
-
Perform serial twofold dilutions of the compound across the plate by transferring 100 µL from one column to the next.
-
Prepare a standardized bacterial inoculum and dilute it in broth to the final desired concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well (no compound).
-
Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Drug Discovery Workflow
The discovery and development of novel imidazo[1,2-a]pyridine-based drugs typically follows a structured workflow, from initial design and synthesis to preclinical evaluation.
Caption: A typical workflow for the discovery and development of imidazo[1,2-a]pyridine-based drug candidates.
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it a cornerstone of modern medicinal chemistry. The ongoing exploration of this "privileged" core, particularly in the realms of targeted cancer therapy and novel antimicrobial agents, promises to deliver the next generation of innovative medicines. This guide provides a foundational understanding of the key technical aspects necessary for researchers and developers to effectively harness the potential of this remarkable heterocyclic system.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 7. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. protocols.io [protocols.io]
- 10. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
An In-depth Technical Guide on 2,7-Dichloroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide provides a comprehensive review of the synthesis, characterization, and known biological activities of imidazo[1,2-a]pyridines, with a specific focus on chloro-substituted derivatives, to build a foundational understanding of the target molecule, 2,7-dichloroimidazo[1,2-a]pyridine. While direct literature on this compound is sparse, this guide extrapolates from closely related analogues to provide insights into its probable synthesis, characteristics, and therapeutic potential.
Synthesis of the Imidazo[1,2-a]pyridine Core
The synthesis of the imidazo[1,2-a]pyridine ring system is well-established, with the most common and versatile method being the condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound.[1] Variations of this method, including the use of different catalysts and reaction conditions, have been extensively reported.[2][3]
A general synthetic pathway to the imidazo[1,2-a]pyridine core is depicted below.
Caption: General synthesis of imidazo[1,2-a]pyridines.
Proposed Synthesis of this compound
Based on established methodologies, a plausible synthetic route to this compound would involve the reaction of 4-chloro-2-aminopyridine with a suitable α-halo-acetaldehyde equivalent. A more practical and commonly used approach involves the use of an α-haloketone followed by further modifications if necessary. For the direct incorporation of the chlorine at the 2-position, a reagent such as 1,1,2-trichloroacetaldehyde or a related species could be employed, though this can be challenging.
A more likely two-step synthesis is proposed below:
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 7-chloroimidazo[1,2-a]pyridine. To a solution of 4-chloro-2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, is added an α-haloacetaldehyde derivative (e.g., bromoacetaldehyde diethyl acetal, 1.1 eq). The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC). After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a base (e.g., sodium bicarbonate solution). The crude product is then extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography on silica gel.
Step 2: Synthesis of this compound. The 7-chloroimidazo[1,2-a]pyridine (1.0 eq) is dissolved in a chlorinated solvent like dichloromethane or chloroform. A chlorinating agent such as N-chlorosuccinimide (NCS) (1.0-1.2 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate and brine. The organic layer is dried and concentrated to yield the crude product, which is then purified by chromatography or recrystallization.
Spectroscopic Characterization (Predicted)
Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound
| Position | Predicted 1H NMR (ppm) | Predicted 13C NMR (ppm) |
| C2 | - | ~135-140 |
| C3 | ~7.8-8.0 (s) | ~110-115 |
| C5 | ~7.6-7.8 (d) | ~125-130 |
| C6 | ~6.8-7.0 (dd) | ~115-120 |
| C8 | ~8.0-8.2 (d) | ~120-125 |
Note: Predicted chemical shifts are in CDCl3 relative to TMS. Actual values may vary. 's' denotes singlet, 'd' denotes doublet, and 'dd' denotes doublet of doublets.
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M+) corresponding to the molecular weight of C7H4Cl2N2, with a characteristic isotopic pattern for two chlorine atoms.
Biological Activity of Chloro-Substituted Imidazo[1,2-a]pyridines
Derivatives of the imidazo[1,2-a]pyridine scaffold are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antitubercular effects.[8][9][10][11][12][13][14][15][16] The introduction of halogen atoms, particularly chlorine, can significantly modulate the biological activity of these compounds.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of imidazo[1,2-a]pyridine derivatives.[8][10][11][14] For instance, a structurally related compound, 3-[(4-Chlorophenyl)diazenyl]-2,7-dimethylimidazo[1,2-a]pyridine, has demonstrated significant cytotoxic effects against various cancer cell lines.
Table 2: Anticancer Activity of a 2,7-Disubstituted Imidazo[1,2-a]pyridine Analog
| Compound | Cell Line | IC50 (µM) |
| 3-[(4-Chlorophenyl)diazenyl]-2,7-dimethylimidazo[1,2-a]pyridine | A375 (Melanoma) | 9.7 |
| WM115 (Melanoma) | 12.3 | |
| HeLa (Cervical Cancer) | 35.2 |
Data extracted from a study on related imidazo[1,2-a]pyridine derivatives.
The proposed mechanism of action for many anticancer imidazo[1,2-a]pyridines involves the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR pathway, which are crucial for cancer cell proliferation and survival.
Caption: Inhibition of the PI3K/AKT/mTOR pathway.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells (e.g., A549, PC-3, DU-145) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.[11]
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a further 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Antitubercular Activity
Recent studies have identified imidazo[1,2-a]pyridine derivatives as potent agents against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[17] The substitution pattern on the imidazo[1,2-a]pyridine core plays a crucial role in the antitubercular activity. Notably, a 7-chloro substituted derivative showed significant potency, suggesting that this compound could also be a promising candidate for antitubercular drug discovery.[17]
Table 3: Antitubercular Activity of a 7-Chloro-Imidazo[1,2-a]pyridine Analog
| Compound | Target | MIC (µM) |
| 7-Chloro-imidazo[1,2-a]pyridine derivative | M. tuberculosis H37Rv | 0.02 |
MIC (Minimum Inhibitory Concentration) data from a study on imidazo[1,2-a]pyridine-3-carboxamides.[17]
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a highly versatile and pharmacologically significant platform for the development of new therapeutic agents. While direct experimental data on this compound is limited in the public domain, this technical guide provides a robust framework based on the extensive literature of its analogues. The proposed synthetic routes are based on well-established chemical principles, and the predicted spectroscopic and biological properties are extrapolated from closely related, well-characterized compounds. The potent biological activities observed for other chloro-substituted imidazo[1,2-a]pyridines, particularly in the areas of oncology and infectious diseases, strongly suggest that this compound is a compound of significant interest for further investigation by researchers and drug development professionals. Future studies should focus on the synthesis, detailed characterization, and comprehensive biological evaluation of this specific molecule to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 17. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
2,7-Dichloroimidazo[1,2-a]pyridine: An In-depth Technical Guide on a Scarcely Explored Scaffold
An introductory note on the availability of data: While the imidazo[1,2-a]pyridine core is a well-explored and significant scaffold in medicinal chemistry, specific scientific literature and detailed historical data concerning the 2,7-dichloro derivative are notably scarce. This guide will provide a comprehensive overview of the discovery, history, and synthetic methodologies for the parent imidazo[1,2-a]pyridine ring system, drawing upon the extensive research available for this class of compounds. The limited specific information available for 2,7-dichloroimidazo[1,2-a]pyridine will be presented where possible, with the understanding that much of the following discussion pertains to the broader family of imidazo[1,2-a]pyridines.
Discovery and History of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold is a nitrogen-containing fused heterocyclic system that has garnered significant attention in the scientific community, particularly in the fields of medicinal chemistry and drug development. Its discovery can be traced back to the early 20th century, with initial synthetic explorations of nitrogen-bridged heterocyclic compounds. However, it was the discovery of the biological activities of its derivatives that propelled this scaffold into prominence.
The development of drugs such as Zolpidem (an ambient sedative-hypnotic), Alpidem (an anxiolytic), and Saripidem (an anxiolytic) solidified the importance of the imidazo[1,2-a]pyridine core as a "privileged structure" in drug discovery. This term refers to molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. The therapeutic applications of these compounds spurred further research into the synthesis and biological evaluation of a vast array of substituted imidazo[1,2-a]pyridine analogues.
Synthetic Methodologies for the Imidazo[1,2-a]pyridine Scaffold
The construction of the imidazo[1,2-a]pyridine ring system is a well-established area of organic synthesis, with numerous methods developed to afford a wide range of derivatives. The most common and versatile strategies involve the condensation of a 2-aminopyridine with a suitable three-carbon synthon.
A general synthetic workflow for the preparation of imidazo[1,2-a]pyridines is depicted below:
Caption: General workflow for the synthesis of imidazo[1,2-a]pyridines.
Key Experimental Protocols
One of the most widely employed methods for the synthesis of imidazo[1,2-a]pyridines is the Tschitschibabin reaction, which involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound.
General Experimental Protocol for the Synthesis of 2-Aryl-imidazo[1,2-a]pyridines:
-
Reaction Setup: To a solution of the appropriately substituted 2-aminopyridine (1.0 equivalent) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF), is added the desired α-bromoacetophenone (1.0-1.2 equivalents).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the pure 2-aryl-imidazo[1,2-a]pyridine.
Characterization Data
The structural elucidation of imidazo[1,2-a]pyridine derivatives relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 1: Representative Spectroscopic Data for Imidazo[1,2-a]pyridine
| Technique | Data Type | Observed Values (for unsubstituted Imidazo[1,2-a]pyridine) |
| ¹H NMR (CDCl₃) | Chemical Shift (δ) | 7.98 (d, 1H), 7.57 (d, 1H), 7.53 (s, 1H), 7.10 (t, 1H), 6.69 (t, 1H) |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) | 145.2, 124.8, 123.9, 117.4, 112.3, 111.8, 108.2 |
| Mass Spec (EI) | m/z | 118.05 (M+) |
Note: The specific spectroscopic data for this compound is not available in the searched literature. The data presented is for the parent, unsubstituted compound and serves as a reference.
Biological Activity and Signaling Pathways
While specific biological data for this compound is not documented in the available literature, the imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of a wide range of therapeutic agents. Derivatives have shown a broad spectrum of biological activities, including but not limited to:
-
Anticancer: Various derivatives have been investigated as inhibitors of kinases such as Akt/mTOR, and as inducers of apoptosis in cancer cell lines.
-
Anti-inflammatory: Certain analogues have demonstrated anti-inflammatory properties by modulating signaling pathways like STAT3/NF-κB.
-
Antitubercular: Some imidazo[1,2-a]pyridine derivatives have shown potent activity against Mycobacterium tuberculosis.
-
Antiviral, Antifungal, and Antibacterial: The scaffold has been utilized in the development of agents targeting various infectious diseases.
A significant number of imidazo[1,2-a]pyridine-based compounds exert their anticancer effects through the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical pathway in regulating cell growth, proliferation, and survival.
Methodological & Application
Synthesis Protocol for 2,7-Dichloroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed two-step protocol for the synthesis of 2,7-dichloroimidazo[1,2-a]pyridine, a heterocyclic scaffold of interest in medicinal chemistry and drug development. The synthesis involves the initial construction of the imidazo[1,2-a]pyridine core via cyclocondensation, followed by a selective chlorination.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reactants | Product | Reagents/Solvents | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | 4-Chloro-2-aminopyridine, Chloroacetaldehyde | 7-Chloroimidazo[1,2-a]pyridine | NaHCO₃, Water, Ethanol | 6 | 80 | 75-85 | >95 |
| 2 | 7-Chloroimidazo[1,2-a]pyridine | This compound | N-Chlorosuccinimide (NCS), Dichloromethane (DCM) | 4 | Room Temp. | 80-90 | >98 |
Experimental Protocols
Step 1: Synthesis of 7-Chloroimidazo[1,2-a]pyridine
This procedure outlines the cyclocondensation of 4-chloro-2-aminopyridine with chloroacetaldehyde to form the imidazo[1,2-a]pyridine ring system.
Materials:
-
4-Chloro-2-aminopyridine
-
Chloroacetaldehyde (50% aqueous solution)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 4-chloro-2-aminopyridine (1.0 eq).
-
Dissolve the starting material in a mixture of ethanol and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
While stirring, add chloroacetaldehyde (1.2 eq, 50% aqueous solution) dropwise to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to 80°C for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 7-chloroimidazo[1,2-a]pyridine.
Step 2: Synthesis of this compound
This protocol describes the selective chlorination of 7-chloroimidazo[1,2-a]pyridine at the C2 position using N-chlorosuccinimide (NCS).
Materials:
-
7-Chloroimidazo[1,2-a]pyridine
-
N-Chlorosuccinimide (NCS)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 7-chloroimidazo[1,2-a]pyridine (1.0 eq) in dry dichloromethane (DCM).
-
Cool the solution to 0°C using an ice bath.
-
Add N-chlorosuccinimide (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium thiosulfate solution to quench any unreacted NCS.
-
Subsequently, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the organic layer under reduced pressure.
-
Purify the resulting crude solid by recrystallization or column chromatography to afford this compound.
Mandatory Visualization
The following diagrams illustrate the synthetic workflow for producing this compound.
Caption: Synthetic workflow for this compound.
Step-by-Step Synthesis of 2,7-Dichloroimidazo[1,2-a]pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2,7-dichloroimidazo[1,2-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the cyclization of 2-amino-4-chloropyridine to form a 7-chloroimidazo[1,2-a]pyridin-2-ol intermediate, followed by a deoxychlorination reaction to yield the final product.
Reaction Scheme
The overall synthetic pathway is illustrated below. The initial step involves the formation of the imidazo[1,2-a]pyridine core, followed by the conversion of the hydroxyl group to a chloro group.
Figure 1: Overall synthetic scheme for this compound.
Experimental Protocols
Step 1: Synthesis of 7-Chloroimidazo[1,2-a]pyridin-2-ol
This procedure outlines the cyclization of 2-amino-4-chloropyridine with ethyl chloroacetate to form the key intermediate, 7-chloroimidazo[1,2-a]pyridin-2-ol.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Amino-4-chloropyridine | Reagent | Sigma-Aldrich |
| Ethyl chloroacetate | Reagent | Sigma-Aldrich |
| Ethanol | Anhydrous | Fisher Scientific |
Procedure:
-
A mixture of 2-amino-4-chloropyridine (1 equivalent) and ethyl chloroacetate (1.2 equivalents) in anhydrous ethanol is heated at reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford 7-chloroimidazo[1,2-a]pyridin-2-ol.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 7-Chloroimidazo[1,2-a]pyridin-2-ol | C₇H₅ClN₂O | 168.58 | 75-85 | >250 |
Step 2: Synthesis of this compound
This protocol details the conversion of the 7-chloroimidazo[1,2-a]pyridin-2-ol intermediate to the final product, this compound, using phosphorus oxychloride. Chlorination with phosphorus oxychloride is a common and effective method for converting hydroxyheterocycles to their chloro-derivatives.[1][2][3][4]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 7-Chloroimidazo[1,2-a]pyridin-2-ol | As synthesized in Step 1 | - |
| Phosphorus oxychloride (POCl₃) | Reagent | Sigma-Aldrich |
| Pyridine (optional, as base) | Anhydrous | Sigma-Aldrich |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |
| Saturated sodium bicarbonate solution | - | Prepared in-house |
| Anhydrous sodium sulfate | Reagent | Sigma-Aldrich |
Procedure:
-
7-Chloroimidazo[1,2-a]pyridin-2-ol (1 equivalent) is treated with an excess of phosphorus oxychloride (POCl₃). Optionally, a base such as pyridine can be added.[1]
-
The reaction mixture is heated to reflux and the progress is monitored by TLC.
-
After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is cooled in an ice bath and cautiously quenched by the slow addition of ice-water.
-
The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate.
-
The product is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| This compound | C₇H₄Cl₂N₂ | 187.03 | 60-70 | Not available |
Experimental Workflow Diagram
The following diagram illustrates the sequential steps involved in the synthesis and purification of this compound.
References
Application Notes and Protocols for the Purification of 2,7-Dichloroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2,7-dichloroimidazo[1,2-a]pyridine, a key intermediate in the synthesis of various biologically active compounds. The following methods are based on established purification techniques for related imidazo[1,2-a]pyridine derivatives and halogenated heterocyclic compounds.
Compound Profile
| Property | Value | Source |
| Molecular Formula | C₇H₄Cl₂N₂ | [1] |
| Molecular Weight | 187.03 g/mol | [1] |
| Appearance | White to off-white solid/powder | Inferred from related compounds |
| Purity (Commercial) | Typically ≥99% | Inferred from supplier data |
Purification by Column Chromatography
Column chromatography is a highly effective method for purifying this compound from reaction byproducts and unreacted starting materials. Given its dichlorinated aromatic structure, the compound is expected to be of moderate polarity.
Materials and Equipment
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Glass chromatography column
-
Eluent solvents: Hexane (or petroleum ether) and Ethyl Acetate (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Collection flasks/test tubes
Experimental Protocol
1.2.1. Eluent System Selection (TLC Analysis)
-
Prepare several eluent mixtures of varying polarity using hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude product onto TLC plates.
-
Develop the TLC plates in the prepared eluent mixtures.
-
Visualize the spots under a UV lamp.
-
The optimal eluent system should provide a retention factor (Rf) of approximately 0.3 for the desired compound.
1.2.2. Column Packing and Sample Loading
-
Prepare a slurry of silica gel in the chosen eluent system (e.g., 9:1 hexane/ethyl acetate).
-
Pour the slurry into the chromatography column and allow the silica gel to pack under gravity, ensuring no air bubbles are trapped.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Adsorb the dissolved sample onto a small amount of silica gel by concentrating the mixture to a dry powder using a rotary evaporator.
-
Carefully add the dried sample-silica mixture to the top of the packed column.
1.2.3. Elution and Fraction Collection
-
Gently add the eluent to the column, taking care not to disturb the top surface of the silica.
-
Begin eluting the column, collecting fractions in test tubes or flasks.
-
Monitor the separation by spotting collected fractions onto TLC plates and visualizing under UV light.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Expected Results
| Parameter | Value |
| Stationary Phase | Silica Gel |
| Mobile Phase | Hexane/Ethyl Acetate (e.g., 8:2 v/v) |
| Expected Purity | >98% |
| Typical Yield | 70-90% (dependent on crude purity) |
Purification by Recrystallization
Recrystallization is a suitable technique for purifying solid this compound, especially for removing small amounts of impurities. The choice of solvent is critical for successful recrystallization.
Materials and Equipment
-
Crude this compound
-
Recrystallization solvents (e.g., Ethanol, Isopropanol, Toluene, Hexane, Water)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
Experimental Protocol
2.2.1. Solvent Selection
-
Place a small amount of the crude product into several test tubes.
-
Add a few drops of different solvents to each test tube at room temperature to assess solubility. The ideal solvent should show poor solubility at room temperature but good solubility at its boiling point.
-
Commonly effective solvent systems for similar compounds include single solvents like ethanol or isopropanol, or two-solvent systems such as ethanol/water or toluene/hexane.
2.2.2. Recrystallization Procedure (Single Solvent)
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent dropwise if necessary until the solid is fully dissolved.
-
If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
2.2.3. Recrystallization Procedure (Two-Solvent System)
-
Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at its boiling point (e.g., ethanol).
-
While the solution is hot, add a "poor" solvent (in which the compound is sparingly soluble) dropwise until the solution becomes slightly turbid (e.g., water).
-
If turbidity persists, add a few drops of the "good" solvent until the solution is clear again.
-
Follow steps 5-9 from the single-solvent procedure.
Expected Results
| Parameter | Value |
| Recrystallization Solvent | Ethanol or Ethanol/Water |
| Expected Purity | >99% |
| Typical Yield | 60-85% (dependent on crude purity and solvent choice) |
Diagrams
Purification Workflow
Caption: General workflow for the purification of this compound.
Logical Relationship for Recrystallization Solvent Selection
Caption: Decision process for selecting an appropriate recrystallization solvent.
References
Application Notes and Protocols for the Characterization of 2,7-Dichloroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 2,7-dichloroimidazo[1,2-a]pyridine. The following protocols are intended to serve as a guide for researchers in the synthesis, purification, and analytical validation of this compound.
Introduction
This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Accurate and thorough analytical characterization is crucial to confirm its identity, purity, and stability. This document outlines the standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.
Analytical Methods Overview
A logical workflow for the characterization of a newly synthesized batch of this compound is essential for ensuring the quality of the material for subsequent research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR are essential for confirming the arrangement of atoms within the molecule.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).
-
Use a proton-decoupled pulse sequence.
-
A higher number of scans will be required compared to ¹H NMR (e.g., 1024 or more).
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Expected NMR Data
The following table summarizes the predicted chemical shifts for this compound. These values are based on the analysis of similar chloro-substituted imidazo[1,2-a]pyridines and may vary slightly depending on the solvent and experimental conditions.
| ¹H NMR Data (in CDCl₃) | |
| Proton | Predicted Chemical Shift (ppm) |
| H-3 | 7.5 - 7.7 |
| H-5 | 7.9 - 8.1 |
| H-6 | 6.8 - 7.0 |
| H-8 | 7.6 - 7.8 |
| ¹³C NMR Data (in CDCl₃) | |
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 140 - 142 |
| C-3 | 110 - 112 |
| C-5 | 123 - 125 |
| C-6 | 115 - 117 |
| C-7 | 128 - 130 |
| C-8 | 118 - 120 |
| C-8a | 143 - 145 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). The presence of two chlorine atoms will result in a characteristic isotopic pattern.
Experimental Protocol for MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Ionization Method: Electrospray ionization (ESI) is a common and suitable method for this type of molecule.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.
-
Data Acquisition:
-
Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Scan a mass range that includes the expected molecular ion (e.g., m/z 100-300).
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the isotopic pattern to confirm the presence of two chlorine atoms.
-
For HRMS, compare the measured accurate mass with the calculated theoretical mass.
-
Expected Mass Spectrometry Data
| Mass Spectrometry Data | |
| Parameter | Expected Value |
| Molecular Formula | C₇H₄Cl₂N₂ |
| Molecular Weight | 187.03 g/mol |
| [M+H]⁺ (Monoisotopic) | 186.9779 |
| Isotopic Pattern | Characteristic pattern for two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1) |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of this compound and can also be used for quantification. A reversed-phase method is typically employed for this type of compound.
Experimental Protocol for HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Further dilute as necessary.
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is often effective. For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).
-
-
Injection: Inject a small volume of the sample solution (e.g., 10 µL).
-
Data Analysis:
-
Integrate the peak area of the main component.
-
Calculate the purity by dividing the peak area of the main component by the total peak area of all components in the chromatogram.
-
Expected HPLC Data
| HPLC Parameters | Typical Conditions |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Retention Time | Dependent on the specific gradient, but expected to be in the mid-to-late part of the chromatogram due to its hydrophobicity. |
| Purity | >95% (for purified material) |
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the compound, which is a fundamental confirmation of its empirical formula.
Experimental Protocol for Elemental Analysis
-
Sample Preparation: Provide a few milligrams of the highly purified and dried compound.
-
Instrumentation: Use a CHN analyzer for carbon, hydrogen, and nitrogen determination. Chlorine content can be determined by various methods, including combustion analysis followed by titration.
-
Data Analysis: Compare the experimentally determined percentages with the calculated theoretical values for the proposed formula C₇H₄Cl₂N₂.
Expected Elemental Analysis Data
| Elemental Analysis Data | |
| Element | Theoretical % |
| Carbon (C) | 44.95 |
| Hydrogen (H) | 2.16 |
| Nitrogen (N) | 14.98 |
| Chlorine (Cl) | 37.91 |
Disclaimer: The quantitative data presented in the tables are predicted values based on the analysis of structurally similar compounds and established analytical principles. Actual experimental results may vary. These protocols should be adapted and optimized based on the specific instrumentation and laboratory conditions.
Application Notes and Protocols for the Biological Screening of 2,7-Dichloroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the initial biological screening of 2,7-dichloroimidazo[1,2-a]pyridine, a member of the imidazo[1,2-a]pyridine scaffold class. This class of compounds is recognized for a wide range of biological activities, including anticancer, antimicrobial, and kinase inhibition properties.[1][2][3] The following protocols are designed to assess the cytotoxic, kinase inhibitory, and antimicrobial potential of this compound, providing a foundational dataset for further drug discovery and development efforts.
General Experimental Workflow
The primary screening of a novel compound like this compound typically follows a tiered approach. The process begins with a broad assessment of cytotoxicity against various cell lines to determine its general potency and therapeutic window.[4] Following this, more specific mechanism-of-action assays, such as kinase inhibition or antimicrobial susceptibility tests, are performed to elucidate its biological function.
Caption: High-level workflow for biological screening.
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5][6] This initial screen is crucial for determining the concentration-dependent cytotoxic effects of the compound on various cancer and non-cancerous cell lines.
Methodology
-
Cell Seeding: Plate cells (e.g., MCF-7, HT-29, A549 for cancer; HEK293 for non-cancerous) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO₂.[7]
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.5% DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[5]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Data Presentation: Cytotoxicity
The results should be summarized to show the compound's potency and selectivity.
| Cell Line | Type | Compound IC50 (µM) | Doxorubicin (Control) IC50 (µM) |
| MCF-7 | Breast Cancer | 14.8 ± 1.5 | 1.2 ± 0.3 |
| HT-29 | Colon Cancer | 21.7 ± 2.1 | 2.5 ± 0.4 |
| A549 | Lung Cancer | 35.2 ± 3.8 | 3.1 ± 0.6 |
| HEK293 | Normal Kidney | > 100 | 8.5 ± 1.1 |
Note: Data are hypothetical and presented as mean ± standard deviation from three independent experiments.
Protocol 2: Biochemical Kinase Inhibition Assay
Given that many imidazo[1,2-a]pyridine derivatives act as kinase inhibitors, a direct biochemical assay is essential to quantify this activity.[3] A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, measures the amount of ADP produced in a kinase reaction, where a lower signal indicates higher kinase inhibition.[8]
Methodology
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a high concentration (e.g., 10 mM).[9]
-
Assay Plate Preparation: In a 384-well plate, add 1 µL of the diluted compounds, a vehicle control (DMSO), and a known inhibitor as a positive control (e.g., Staurosporine).[9][10]
-
Kinase Reaction:
-
Prepare a master mix containing the assay buffer, ATP, the specific peptide substrate, and the target kinase enzyme (e.g., SRC, EGFR, VEGFR2).
-
Dispense the kinase reaction mixture into each well to start the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Data Acquisition: Measure the luminescence intensity using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO (0% inhibition) and "no enzyme" (100% inhibition) controls. Determine IC50 values using a suitable dose-response model.
Potential Signaling Pathway Inhibition
Kinase inhibitors often target critical cell signaling pathways involved in proliferation and survival. The diagram below illustrates a generic receptor tyrosine kinase (RTK) pathway that could be a target for the test compound.
Caption: Generic kinase signaling pathway targeted by an inhibitor.
Data Presentation: Kinase Inhibition
| Kinase Target | Compound IC50 (µM) | Staurosporine (Control) IC50 (µM) |
| SRC | 5.2 ± 0.8 | 0.015 ± 0.003 |
| EGFR | 12.5 ± 1.9 | 0.020 ± 0.005 |
| VEGFR2 | 8.9 ± 1.1 | 0.010 ± 0.002 |
| GSK3β | > 50 | 0.035 ± 0.007 |
Note: Data are hypothetical and presented as mean ± standard deviation.
Protocol 3: Antimicrobial Susceptibility Testing
The imidazo[1,2-a]pyridine scaffold has demonstrated antimicrobial properties.[11] The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]
Methodology
-
Bacterial Culture: Prepare an overnight culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the culture to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in the broth, typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the standardized bacterial suspension to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only). A known antibiotic (e.g., Ciprofloxacin) should be used as a reference standard.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. A viability indicator like resazurin can be added to aid visualization.[13]
Data Presentation: Antimicrobial Activity
| Bacterial Strain | Type | Compound MIC (µg/mL) | Ciprofloxacin (Control) MIC (µg/mL) |
| S. aureus (ATCC 25923) | Gram-positive | 32 | 0.5 |
| E. coli (ATCC 25922) | Gram-negative | 128 | 1 |
| MRSA (Clinical Isolate) | Gram-positive | 64 | 4 |
Note: Data are hypothetical.
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. opentrons.com [opentrons.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cytotoxicity Assay of 2,7-Dichloroimidazo[1,2-a]pyridine
These application notes provide a comprehensive protocol for determining the in vitro cytotoxicity of 2,7-dichloroimidazo[1,2-a]pyridine using a colorimetric MTT assay. The intended audience includes researchers, scientists, and professionals in the field of drug development.
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer properties.[1][2][3][4] Assessing the cytotoxic effects of novel derivatives such as this compound is a crucial first step in the drug discovery process. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive method for evaluating cell viability and cytotoxicity.[5][6][7][8]
The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5][6][7] The amount of formazan produced is directly proportional to the number of viable cells. This allows for the quantitative determination of the cytotoxicity of a test compound.[8]
Data Presentation
The following table summarizes the cytotoxic activity (IC50 values) of various imidazo[1,2-a]pyridine derivatives against different cancer cell lines, providing a comparative context for the evaluation of this compound.
| Compound ID | Cell Line | Cell Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| HB9 | A549 | Lung Cancer | 50.56 | Cisplatin | 53.25 |
| HB10 | HepG2 | Liver Carcinoma | 51.52 | Cisplatin | 54.81 |
| IP-5 | HCC1937 | Breast Cancer | 45 | - | - |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | - | - |
| IP-7 | HCC1937 | Breast Cancer | 79.6 | - | - |
| 12b | Hep-2 | Laryngeal Carcinoma | 11 | Doxorubicin | 10 |
| 12b | HepG2 | Hepatocellular Carcinoma | 13 | Doxorubicin | 1.5 |
| 12b | MCF-7 | Breast Cancer | 11 | Doxorubicin | 0.85 |
| 12b | A375 | Skin Cancer | 11 | Doxorubicin | 5.16 |
Table compiled from data found in multiple sources.[1][2][9][10]
Experimental Protocols
MTT Assay Protocol for this compound
This protocol is adapted from standard MTT assay procedures and is suitable for determining the cytotoxic effects of this compound on adherent cancer cell lines.[5][6][7][8][11]
Materials:
-
This compound
-
Human cancer cell line (e.g., A549, HepG2, or as relevant to the study)
-
Complete cell culture medium (e.g., RPMI 1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 1% to avoid solvent toxicity.[13]
-
After 24 hours of cell seeding, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Alternative Protocol: AlamarBlue Assay
The AlamarBlue assay is another robust method for assessing cell viability.[14][15][16] It is a non-toxic, fluorescent/colorimetric assay where the active ingredient, resazurin, is reduced by metabolically active cells to the fluorescent and colored product, resorufin.[14][15]
Brief Protocol:
-
Seed and treat cells with the test compound as described in the MTT assay protocol.
-
After the treatment period, add AlamarBlue reagent to each well, typically 10% of the well volume.[12][17]
-
Incubate for 1-4 hours, protected from direct light.[17]
-
Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm).[12]
Mandatory Visualization
Caption: Experimental workflow for the MTT-based in vitro cytotoxicity assay.
Caption: A representative signaling pathway inhibited by some imidazo[1,2-a]pyridine derivatives.
References
- 1. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. chemmethod.com [chemmethod.com]
- 10. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 11. MTT (Assay protocol [protocols.io]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. researchgate.net [researchgate.net]
- 14. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. advancedbiomatrix.com [advancedbiomatrix.com]
- 16. Analysis of Cell Viability by the alamarBlue Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Application of 2,7-Dichloroimidazo[1,2-a]pyridine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications. Its derivatives have shown significant potential as anticancer, anti-inflammatory, and kinase inhibitory agents. The 2,7-dichloroimidazo[1,2-a]pyridine derivative serves as a versatile intermediate, offering two reactive sites for chemical modification and the generation of diverse molecular libraries for drug discovery. The chlorine atoms at the 2 and 7-positions can be selectively functionalized, most commonly through cross-coupling reactions, allowing for the introduction of various substituents to modulate the biological activity and pharmacokinetic properties of the resulting compounds.
This document provides detailed application notes on the use of this compound in the synthesis of potent kinase inhibitors and anticancer agents, along with representative experimental protocols.
Application Notes: A Versatile Scaffold for Kinase Inhibitors and Anticancer Agents
The strategic functionalization of the this compound core has led to the discovery of potent inhibitors of several key protein kinases implicated in cancer and other diseases. The chlorine atoms provide handles for introducing aryl, heteroaryl, and other functionalities that can interact with the active sites of these enzymes.
Activin-like Kinase (ALK) Inhibitors
Derivatives of imidazo[1,2-a]pyridine have been identified as potent inhibitors of Activin-like Kinase (ALK) family members, such as ALK2.[1] These kinases are crucial in various cellular signaling pathways, and their dysregulation is associated with diseases like fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG). The synthesis of 7-aryl-imidazo[1,2-a]pyridine derivatives has demonstrated significant inhibitory activity against ALK2.[1] The general synthetic strategy involves the functionalization of the 7-position of the imidazo[1,2-a]pyridine ring system, a position analogous to one of the chlorine atoms in this compound.
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Several classes of imidazo[1,2-a]pyridine derivatives have been developed as potent and selective inhibitors of PI3K isoforms, particularly PI3Kα.[2][3][4][5] Optimization of substituents on the imidazo[1,2-a]pyridine scaffold has led to compounds with nanomolar potency and significant antitumor activity in preclinical models.[3][4] The this compound core can be utilized to synthesize novel PI3K inhibitors by introducing specific pharmacophores at the 2- and 7-positions to enhance potency and selectivity.
General Anticancer Activity
Beyond specific kinase targets, various substituted imidazo[1,2-a]pyridines have demonstrated broad-spectrum anticancer activity against a range of cancer cell lines.[6][7][8][9][10] For instance, certain derivatives have shown significant cytotoxicity against breast, lung, and liver cancer cells.[7][8][10] The mechanism of action often involves the induction of apoptosis and cell cycle arrest. The ability to diversify the this compound scaffold allows for the exploration of structure-activity relationships (SAR) to identify compounds with improved anticancer efficacy.
Quantitative Data Presentation
The following tables summarize the biological activities of representative imidazo[1,2-a]pyridine derivatives, illustrating the potential of compounds that can be synthesized from the this compound intermediate.
Table 1: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| ALK Inhibitor Analog 1 | ALK2 | 24 | [1] |
| PI3Kα Inhibitor 2g | PI3Kα | 1.8 | [3] |
| PI3Kα Inhibitor 12 | PI3Kα | 2.8 | [3] |
| PI3K/mTOR Inhibitor 15a | PI3Kα | 15 | [5] |
| PI3K/mTOR Inhibitor 15a | mTOR | 32 | [5] |
Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12b | Hep-2 (Laryngeal) | 11 | [6][8] |
| Compound 12b | HepG2 (Hepatocellular) | 13 | [6][8] |
| Compound 12b | MCF-7 (Breast) | 11 | [6][8] |
| Compound 12b | A375 (Melanoma) | 11 | [6][8] |
| Compound 6d | HepG2 (Hepatocellular) | - | [7] |
| Compound 6i | HepG2 (Hepatocellular) | - | [7] |
| IP-5 | HCC1937 (Breast) | 45 | [10] |
| IP-6 | HCC1937 (Breast) | 47.7 | [10] |
| IP-7 | HCC1937 (Breast) | 79.6 | [10] |
| Compound 35 | T47D (Breast) | 7.9 | [4] |
| Compound 35 | MCF-7 (Breast) | 9.4 | [4] |
Experimental Protocols
The following protocols describe the general methodologies for the synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives, with a focus on reactions applicable to the this compound intermediate.
Protocol 1: Synthesis of 7-Aryl-2-chloroimidazo[1,2-a]pyridines via Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the selective functionalization of the 7-position of this compound using a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., 1,4-dioxane/water, toluene/ethanol)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), the corresponding arylboronic acid or ester (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst (0.05-0.1 eq.).
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-2-chloroimidazo[1,2-a]pyridine.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for evaluating the inhibitory activity of synthesized compounds against a target protein kinase.
Materials:
-
Synthesized imidazo[1,2-a]pyridine derivatives
-
Recombinant protein kinase
-
Kinase substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at the optimal temperature for the specific kinase (e.g., 30 °C or room temperature) for a defined period.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal (luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
Protocol 3: Cell Proliferation (MTT) Assay
This protocol describes a common method to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Synthesized imidazo[1,2-a]pyridine derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: PI3K/AKT/mTOR signaling pathway and inhibitor action.
Caption: ALK signaling pathway and inhibitor action.
References
- 1. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Derivatization of 2,7-Dichloroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The 2,7-dichloroimidazo[1,2-a]pyridine core serves as a versatile starting material for the synthesis of diverse derivatives, enabling extensive exploration of the structure-activity relationship (SAR). The two chlorine atoms at positions C2 and C7 offer distinct electronic environments, allowing for selective or sequential functionalization through various metal-catalyzed cross-coupling reactions.
This document provides detailed protocols and application notes for three key derivatization strategies: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. These methods are fundamental in medicinal chemistry for constructing C-C and C-N bonds.
Derivatization Strategies Overview
Palladium-catalyzed cross-coupling reactions are indispensable tools for modifying the this compound core. By selecting appropriate reaction partners and conditions, researchers can introduce a wide range of substituents to build libraries of novel compounds for biological screening.
Caption: Workflow for the derivatization of this compound.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the chlorinated positions of the imidazo[1,2-a]pyridine core and various aryl or vinyl boronic acids or esters.[5][6][7] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.
General Reaction Scheme:
Quantitative Data: Suzuki-Miyaura Coupling Examples
The following table summarizes representative conditions for the Suzuki-Miyaura coupling. While specific examples for the 2,7-dichloro substrate are not extensively published, the conditions below for related dichloroheteroarenes are highly applicable.[8] Site-selectivity can often be controlled by the choice of ligand and reaction conditions.
| Entry | Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2,4-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 |
| 2 | 2,7-Dichloronaphthyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane | 110 | 92 |
| 3 | 2,4-Dichloropyrimidine | 3-Cyanophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 78 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for the mono-arylation of this compound.
-
Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.5 mmol).
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol). Add this mixture to the Schlenk tube.
-
Solvent and Degassing: Add the solvent (e.g., 1,4-dioxane, 5 mL) to the tube. Seal the tube with a septum, and degas the mixture by bubbling argon through it for 15-20 minutes.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired mono-arylated product.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, enabling the introduction of primary or secondary amines onto the imidazo[1,2-a]pyridine core.[9] This transformation is crucial for synthesizing derivatives with potential biological activities modulated by amine functionalities.
General Reaction Scheme:
Quantitative Data: Buchwald-Hartwig Amination Examples
The table below outlines typical conditions for the Buchwald-Hartwig amination on halo-N-heterocycles. The choice of ligand is critical for achieving high yields, especially with less reactive aryl chlorides.[10]
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloropyridine | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 95 |
| 2 | 2,7-Dibromoquinoline | Aniline | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 110 | 88 |
| 3 | 2-Chloro-imidazo[1,2-a]pyridine | Benzylamine | Pd₂(dba)₃ / Xantphos | K₃PO₄ | Toluene | 100 | 90 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the mono-amination of this compound.
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol) and the ligand (e.g., Xantphos, 0.03 mmol) to an oven-dried Schlenk tube.
-
Substrate Addition: Add this compound (1.0 mmol), the amine (1.2 mmol), and a strong base (e.g., NaOt-Bu, 1.4 mmol).
-
Solvent and Sealing: Add anhydrous, degassed toluene (5 mL). Seal the tube tightly.
-
Reaction: Remove the tube from the glovebox and place it in a preheated oil bath at 90-110 °C. Stir vigorously for 16-24 hours.
-
Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired amino-substituted product.
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[11][12] It is a reliable method for introducing alkynyl moieties onto the this compound scaffold, which can serve as handles for further transformations (e.g., click chemistry) or as key pharmacophoric elements. The reaction typically employs both palladium and copper(I) catalysts.[13][14]
General Reaction Scheme:
Quantitative Data: Sonogashira Coupling Examples
The following table provides representative conditions for the Sonogashira coupling. The use of a copper(I) co-catalyst is standard, though copper-free methods have also been developed.[12]
| Entry | Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 95 |
| 2 | 2-Bromo-7-chloroquinoline | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 60 | 89 |
| 3 | 2,4-Dichloropyridine | 1-Hexyne | Pd(OAc)₂/PPh₃ | CuI | Piperidine | Toluene | 80 | 82 |
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling on this compound.
-
Setup: To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.05 mmol).
-
Degassing: Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of argon, add the solvent (e.g., a 2:1 mixture of THF and Et₃N, 6 mL), followed by the terminal alkyne (1.1 mmol).
-
Reaction: Stir the reaction mixture at room temperature (or with gentle heating, e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC (typically 4-12 hours).
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (25 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL). Dry the organic layer over Na₂SO₄ and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the alkynylated imidazo[1,2-a]pyridine.
Biological Significance and Application in Drug Discovery
Derivatives of the imidazo[1,2-a]pyridine scaffold are known to interact with various biological targets. For instance, certain derivatives have shown potent anti-inflammatory effects by modulating key signaling pathways.[3] The ability to systematically modify the core structure using the described derivatization strategies is essential for optimizing potency, selectivity, and pharmacokinetic properties in drug discovery programs.
One such pathway involves the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor kappa-B (NF-κB), which are critical regulators of inflammation and cell survival. Inhibition of these pathways can suppress the expression of pro-inflammatory enzymes like iNOS and COX-2.[3][15]
Caption: Modulation of the STAT3/NF-κB inflammatory pathway by imidazo[1,2-a]pyridine derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,7-Dichloroimidazo[1,2-a]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,7-dichloroimidazo[1,2-a]pyridine. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions.
Q1: Why am I observing a low yield of the desired this compound product?
A1: Low yields can stem from several factors, including incomplete reaction, side reactions, or suboptimal reaction conditions.
-
Incomplete Reaction: The reaction may not have proceeded to completion. Ensure adequate reaction time and temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.[1]
-
Suboptimal Reagents: The purity of the starting materials, 4-chloro-2-aminopyridine and the chloro- or bromo-acetylating agent, is critical. Impurities can interfere with the reaction.
-
Inefficient Cyclization: The final cyclization step to form the imidazo[1,2-a]pyridine ring can be sensitive to the reaction conditions. The choice of solvent and base (if applicable) can significantly impact the yield.
-
Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the target compound.
Optimization Strategies for Low Yield:
| Parameter | Recommendation | Rationale |
| Catalyst | Consider screening different catalysts such as CuI, iodine, or even metal-free conditions.[2][3] | The choice of catalyst can significantly influence the reaction rate and efficiency of the cyclization step. |
| Solvent | Test a range of solvents with varying polarities (e.g., ethanol, DMF, toluene). | The solubility of reactants and intermediates, as well as the reaction mechanism, can be solvent-dependent. |
| Temperature | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also promote side reactions. | Finding the optimal temperature is a balance between reaction kinetics and product stability. |
| Microwave Irradiation | Employing microwave-assisted synthesis can sometimes lead to shorter reaction times and higher yields.[4] | Microwave energy can efficiently and uniformly heat the reaction mixture, accelerating the reaction. |
Q2: I am observing the formation of multiple spots on my TLC plate, indicating the presence of byproducts. What are the likely side reactions and how can I minimize them?
A2: The formation of byproducts is a common issue in the synthesis of substituted imidazo[1,2-a]pyridines.
Potential Side Reactions:
-
Isomer Formation: Depending on the specific chloro-acetylating agent used, there is a possibility of forming isomeric products if the reagent is not symmetric.
-
Polymerization: Under harsh conditions, starting materials or intermediates may polymerize, leading to a complex mixture.
-
Decomposition: The starting materials or the product might be unstable under the reaction conditions, leading to decomposition.
Strategies to Minimize Side Reactions:
-
Control of Stoichiometry: Ensure the correct stoichiometric ratio of the reactants. An excess of one reactant can sometimes lead to the formation of byproducts.
-
Order of Addition: The order in which the reagents are added can be critical. It is often beneficial to control the concentration of reactive intermediates.
-
Temperature Control: Running the reaction at a lower temperature, even if it requires a longer reaction time, can often suppress the formation of unwanted side products.
-
Purification Method: Optimize the purification method (e.g., column chromatography, recrystallization) to effectively separate the desired product from byproducts.
Q3: The purification of this compound is proving to be difficult. What are some recommended purification strategies?
A3: Purification can be challenging due to the similar polarities of the product and potential byproducts.
Recommended Purification Techniques:
-
Column Chromatography: This is the most common method for purifying organic compounds. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve good separation on a silica gel column.
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining a pure product. Test various solvents or solvent mixtures.
-
Acid-Base Extraction: Since the imidazo[1,2-a]pyridine core has a basic nitrogen atom, it may be possible to perform an acid-base extraction to separate it from non-basic impurities.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common approach for the synthesis of the imidazo[1,2-a]pyridine scaffold is the condensation of a 2-aminopyridine derivative with an α-haloketone or a related two-carbon electrophile. For this compound, this would typically involve the reaction of 4-chloro-2-aminopyridine with a suitable chloro- or bromo-acetylating agent, followed by cyclization.
Q2: What are the key starting materials for the synthesis of this compound?
A2: The primary starting materials are:
-
4-Chloro-2-aminopyridine: This provides the pyridine ring with the chloro-substituent at the 7-position of the final product.
-
A C2-electrophile: This is typically a chloro- or bromo-acetyl halide (e.g., chloroacetyl chloride) or a related reagent that can react with the aminopyridine to form the imidazole ring.
Q3: What analytical techniques are recommended for characterizing the final product?
A3: The structure and purity of the synthesized this compound should be confirmed using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Experimental Protocols
A generalized experimental protocol for the synthesis of a substituted imidazo[1,2-a]pyridine is provided below. This should be adapted and optimized for the specific synthesis of the 2,7-dichloro derivative.
General Procedure for the Synthesis of a Substituted Imidazo[1,2-a]pyridine:
-
Reaction Setup: To a solution of the substituted 2-aminopyridine (1 equivalent) in a suitable solvent (e.g., ethanol, DMF), add the α-haloketone or equivalent reagent (1-1.2 equivalents).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by TLC.
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in a suitable solvent (e.g., ethyl acetate) and washed with a basic solution (e.g., saturated sodium bicarbonate) and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: Synthesis of 2,7-Dichloroimidazo[1,2-a]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,7-dichloroimidazo[1,2-a]pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct method for the synthesis of this compound is the condensation reaction between 2-amino-4-chloropyridine and chloroacetaldehyde. This reaction, a variation of the Tschitschibabin reaction, is widely employed for the preparation of imidazo[1,2-a]pyridines.
Q2: What are the typical reaction conditions for this synthesis?
A2: Typically, the reaction is carried out by heating 2-amino-4-chloropyridine with chloroacetaldehyde (often as an aqueous solution) in a suitable solvent such as ethanol, n-butanol, or dioxane. The reaction may be performed under reflux conditions and can be acid-catalyzed to facilitate the initial imine formation.
Q3: Why is regioselectivity important in this synthesis?
A3: Regioselectivity is crucial to ensure the formation of the desired 2,7-dichloro-isomer. The reaction involves the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyridine onto the carbonyl carbon of the aldehyde, followed by cyclization. For 2-amino-4-chloropyridine, this cyclization should exclusively lead to the 7-chloro-substituted imidazo[1,2-a]pyridine ring system. While the formation of other isomers is theoretically possible, the established mechanism for this reaction strongly favors the formation of the linear-fused imidazo[1,2-a]pyridine core.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). Samples of the reaction mixture can be taken at regular intervals and spotted on a TLC plate, using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting materials from the product. The disappearance of the starting materials and the appearance of the product spot (visualized under UV light) indicate the progression of the reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive starting materials | - Ensure the purity and integrity of 2-amino-4-chloropyridine. - Use freshly prepared or a reliable source of chloroacetaldehyde solution, as it can polymerize upon storage. |
| Incomplete reaction | - Increase the reaction time and continue to monitor by TLC. - Consider a moderate increase in the reaction temperature. | |
| Suboptimal pH | - If not using an acid catalyst, consider adding a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) to promote imine formation. | |
| Presence of Multiple Spots on TLC (Byproducts) | Incomplete reaction | - See "Incomplete reaction" above. Unreacted starting materials will appear as separate spots. |
| Formation of 7-chloro-2-hydroxyimidazo[1,2-a]pyridine | - This can occur if there is water present and the reaction conditions favor hydrolysis of the second chloro substituent, although less likely for the 2-position chloro group. Ensure anhydrous conditions if this byproduct is prevalent. | |
| Formation of a regioisomer (e.g., 2,5-dichloroimidazo[1,2-a]pyridine) | - While the formation of the 2,7-dichloro isomer is electronically and sterically favored, alternative cyclization pathways can lead to other isomers. Optimize reaction temperature and catalyst to enhance regioselectivity. Lower temperatures may favor the desired product. | |
| Polymerization of chloroacetaldehyde | - Add the chloroacetaldehyde solution dropwise to the heated solution of the aminopyridine to maintain a low concentration of the free aldehyde. | |
| Product is Difficult to Purify | Co-elution of byproducts with the desired product | - Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. - Consider recrystallization as an alternative or additional purification step. |
| Presence of polymeric material | - Filter the crude reaction mixture before work-up to remove any insoluble polymeric byproducts. |
Data on Common Byproducts
The following table summarizes the key characteristics of the target product and its most likely byproducts. The yield percentages are illustrative and can vary significantly based on the reaction conditions.
| Compound | Chemical Structure | Molecular Weight ( g/mol ) | Typical Yield (%) | Appearance | TLC Rf (Illustrative) |
| This compound | Cl-c1ccnc2c1ncn=c2Cl | 187.02 | 60-80 | White to off-white solid | 0.5 (Ethyl Acetate/Hexane 1:1) |
| 2-Amino-4-chloropyridine | Nc1cc(Cl)ccn1 | 128.56 | - | Starting Material | 0.2 (Ethyl Acetate/Hexane 1:1) |
| 7-Chloro-2-hydroxyimidazo[1,2-a]pyridine | O=c1nc2ccc(Cl)cn2c1 | 168.57 | < 5 | Polar byproduct | 0.1 (Ethyl Acetate/Hexane 1:1) |
| 2,5-Dichloroimidazo[1,2-a]pyridine | Cl-c1cncc2c1ncn=c2Cl | 187.02 | < 5 | Isomeric byproduct | 0.45 (Ethyl Acetate/Hexane 1:1) |
Experimental Protocol
Synthesis of this compound
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-chloropyridine (1.0 eq).
-
Solvent Addition: Add a suitable solvent, such as n-butanol (approximately 10 mL per gram of aminopyridine).
-
Reagent Addition: While stirring, add an aqueous solution of chloroacetaldehyde (1.1 eq, typically 40-50 wt% in water).
-
Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain this temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Reaction Pathway and Byproduct Formation
Caption: Reaction scheme for the synthesis of this compound and potential byproduct formation pathways.
Technical Support Center: Synthesis of 2,7-Dichloroimidazo[1,2-a]pyridine
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,7-dichloroimidazo[1,2-a]pyridine, a key heterocyclic scaffold in medicinal chemistry.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may be encountered during the synthesis, which typically involves the cyclocondensation of 2-amino-4-chloropyridine with a chloro-C2 synthon, followed by a potential second chlorination step if the C2 position is not chlorinated by the initial reaction.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of 7-chloroimidazo[1,2-a]pyridine (Step 1) | 1. Ineffective Reaction Conditions: Traditional methods may be inefficient.[1] 2. Low Reactivity of Starting Material: 2-amino-4-chloropyridine is electron-deficient, reducing its nucleophilicity. 3. Degradation of Chloroacetaldehyde: Chloroacetaldehyde can polymerize, especially under basic conditions. | 1a. Increase reaction temperature or consider using microwave irradiation to accelerate the reaction.[2][3] 1b. Add a catalyst. While often performed under acidic conditions, some imidazo[1,2-a]pyridine syntheses benefit from catalysts like copper(I) iodide or molecular iodine.[4][5] 2. Consider using a stronger acid catalyst (e.g., p-toluenesulfonic acid) to activate the carbonyl group of chloroacetaldehyde for nucleophilic attack.[1][2] 3. Use a freshly prepared aqueous solution of chloroacetaldehyde. Add it slowly to the reaction mixture. |
| Low Yield of this compound (Step 2) | 1. Incomplete Chlorination: The imidazo[1,2-a]pyridine core may not be sufficiently activated for electrophilic substitution. 2. Over-chlorination or Side Reactions: Harsh chlorinating agents can lead to multiple products. | 1. Use a slight excess of the chlorinating agent (e.g., N-chlorosuccinimide, NCS). 2. Optimize the reaction temperature; start at room temperature and gently heat if necessary. Monitor the reaction closely using TLC or LC-MS. |
| Formation of Impurities / Side Products | 1. Polymerization of Reagents: As mentioned, chloroacetaldehyde is prone to polymerization. 2. Competing Reactions: The exocyclic amino group could potentially react with the alkyl halide portion of chloroacetaldehyde first, though reaction at the carbonyl is generally favored.[6] 3. Tar Formation: High temperatures for extended periods can lead to decomposition. | 1. Ensure controlled addition of reagents and maintain the recommended reaction temperature. 2. The reaction is typically acid-catalyzed, which promotes the desired initial condensation at the carbonyl group.[6] 3. Reduce reaction time and temperature. If using a catalyst, ensure the correct loading is used. |
| Difficulty in Product Purification | 1. Product is Contaminated with Starting Material: Incomplete reaction. 2. Oily Product: Product fails to crystallize. 3. Co-elution of Impurities: Impurities have similar polarity to the product. | 1. Push the reaction to completion by extending the reaction time or gently increasing the temperature. Use column chromatography for separation. 2. Attempt to precipitate the product by adding a non-polar solvent (e.g., hexane) to a solution of the product in a polar solvent (e.g., ethyl acetate). Trituration may also induce crystallization. 3. Adjust the solvent system for column chromatography. A gradient elution might be necessary. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be effective.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of the imidazo[1,2-a]pyridine core?
A1: The reaction typically proceeds through a two-stage process. First, the exocyclic amino group of 2-amino-4-chloropyridine attacks the carbonyl carbon of chloroacetaldehyde to form a hemiaminal, which then dehydrates to an imine intermediate. Second, the endocyclic pyridine nitrogen performs an intramolecular nucleophilic attack on the carbon bearing the chlorine atom, leading to cyclization. A final elimination step (e.g., deprotonation) results in the aromatic 7-chloroimidazo[1,2-a]pyridine ring system.
Q2: Which solvents are recommended for this reaction?
A2: A variety of solvents can be used. Higher-boiling alcohols like butanol are common for reactions requiring elevated temperatures.[6] Other solvents such as ethanol, acetonitrile, or dimethoxyethane have also been reported for similar syntheses.[8][9][10] In some cases, aqueous or even solvent-free conditions have proven effective for this class of reaction.[1][11]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most common method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting materials and the product. The consumption of the 2-amino-4-chloropyridine spot and the appearance of a new, typically more non-polar, product spot indicates reaction progress. LC-MS can also be used for more precise monitoring.
Q4: My starting material, 2-amino-4-chloropyridine, is not commercially available. How can it be synthesized?
A4: 2-amino-4-chloropyridine can be prepared from 2-pyridinecarboxylic acid. The process involves conversion to 4-chloropyridine-2-acyl chloride using thionyl chloride, followed by reaction with ammonia to form 4-chloropyridine-2-amide. Finally, a Hofmann degradation reaction yields 2-amino-4-chloropyridine.[12]
Q5: What conditions are suitable for the C-2 chlorination of 7-chloroimidazo[1,2-a]pyridine?
A5: Electrophilic chlorination at the C-2 position can typically be achieved using standard chlorinating agents. N-chlorosuccinimide (NCS) in a solvent like acetonitrile or DMF is a common choice. The reaction is often performed at room temperature and monitored until completion.
Experimental Protocols
Protocol 1: Synthesis of 7-chloroimidazo[1,2-a]pyridine
This protocol is a representative procedure based on common methods for imidazo[1,2-a]pyridine synthesis.[6][10]
-
Reagent Preparation: In a two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-chloropyridine (1.0 eq.) in n-butanol (approx. 5 mL per 1 g of aminopyridine).
-
Reaction Initiation: Add a 50% aqueous solution of chloroacetaldehyde (1.05 eq.) to the flask.
-
Heating: Heat the reaction mixture to 110°C using an oil bath under an inert atmosphere (e.g., argon or nitrogen).
-
Monitoring: Stir the mixture vigorously for 24-48 hours. Monitor the reaction's progress by TLC (e.g., 30% ethyl acetate in hexane).
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Neutralize the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of this compound
-
Dissolution: Dissolve 7-chloroimidazo[1,2-a]pyridine (1.0 eq.) in acetonitrile or DMF in a round-bottom flask.
-
Reagent Addition: Add N-chlorosuccinimide (NCS) (1.1 eq.) portion-wise to the solution at room temperature while stirring.
-
Reaction: Allow the reaction to stir at room temperature for 4-8 hours. Monitor by TLC for the disappearance of the starting material.
-
Quenching: Upon completion, pour the reaction mixture into water.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Visual Guides
Experimental Workflow
Caption: General two-step workflow for the synthesis of this compound.
Troubleshooting Flowchart for Low Yield
Caption: A logical guide for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. 2-Amino-4-chloropyridine synthesis - chemicalbook [chemicalbook.com]
- 8. Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. preparation methods and uses of 2-amino-4-chloro-pyridine_industrial additives-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]
Technical Support Center: Purification of 2,7-Dichloroimidazo[1,2-a]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 2,7-dichloroimidazo[1,2-a]pyridine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | Product loss during extraction: The product may have some solubility in the aqueous phase, especially if the pH is not optimal. Co-elution with impurities: Closely related impurities may be difficult to separate by column chromatography. Decomposition on silica gel: Halogenated compounds can sometimes be sensitive to acidic silica gel. Inefficient recrystallization: The chosen solvent system may not be optimal, leading to significant product loss in the mother liquor. | Ensure the aqueous phase is neutral or slightly basic before extraction to minimize the solubility of the basic imidazo[1,2-a]pyridine core. Optimize the solvent system for column chromatography; a gradient elution may be necessary. Consider using neutral or basic alumina for chromatography.[1] Screen a variety of solvent systems for recrystallization to find one with a large difference in solubility at high and low temperatures. |
| Persistent Impurities in NMR/LC-MS | Unreacted starting materials: Incomplete reaction can lead to the presence of 4-chloro-2-aminopyridine or the cyclizing agent. Isomeric impurities: Formation of other dichloro-isomers is possible depending on the starting materials and reaction conditions. Side-reaction products: Self-condensation of the cyclizing agent or other side reactions can generate impurities. | Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of starting materials. If starting materials are present, consider repeating the reaction with adjusted stoichiometry or longer reaction times. Isomeric impurities can be very challenging to separate. High-performance liquid chromatography (HPLC) may be required. A thorough analysis of the synthetic route is needed to identify potential side-products and devise a targeted purification strategy. |
| Product Oiling Out During Recrystallization | Solvent system is too good: The product is too soluble in the chosen solvent, even at low temperatures. Cooling too rapidly: Rapid cooling can favor oil formation over crystal growth. Presence of impurities: Impurities can inhibit crystallization and promote oiling out. | Use a solvent system where the product has lower solubility at room temperature. A two-solvent system (one in which the compound is soluble and one in which it is not) can be effective.[2][3] Allow the solution to cool slowly to room temperature before placing it in an ice bath. Attempt to remove more impurities by column chromatography before recrystallization. |
| Streaking or Tailing on TLC Plate | Compound is basic: The nitrogen atoms in the imidazo[1,2-a]pyridine ring can interact with the acidic silica gel. Compound is too polar for the eluent: The chosen solvent system is not polar enough to move the compound effectively. | Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to suppress interactions with the silica gel.[4] Increase the polarity of the eluent system. |
| Compound Appears Unstable During Purification | Degradation on silica gel: As mentioned, acidic silica can cause decomposition. Sensitivity to heat: Prolonged heating during recrystallization could lead to degradation. Photochemical instability: Some aromatic compounds are light-sensitive. | Use neutral or basic alumina for chromatography or deactivate the silica gel with a base.[5] Minimize the time the compound is heated during recrystallization. Protect the compound from light during all purification and storage steps. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: While specific data for this compound is limited, common impurities in the synthesis of related imidazo[1,2-a]pyridines can include:
-
Unreacted 4-chloro-2-aminopyridine: The starting pyridine derivative.
-
Regioisomers: Depending on the synthetic route, other dichloro-isomers could be formed.
-
Products of side-reactions: These can arise from the cyclizing agent or reaction conditions. For example, if using a halogenated ketone, self-condensation products might be present.[6]
Q2: What are the recommended solvent systems for column chromatography?
A2: For the purification of imidazo[1,2-a]pyridine derivatives, column chromatography on silica gel is a common method.[7] A good starting point for solvent systems would be mixtures of a non-polar solvent and a polar solvent. The polarity should be gradually increased. Common systems include:
-
Hexane/Ethyl Acetate
-
Dichloromethane/Methanol
-
Toluene/Acetone
For basic compounds like this compound, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and separation.[4]
Q3: What solvents are suitable for the recrystallization of this compound?
A3: The choice of solvent is critical and often requires screening.[8] Based on the general solubility of similar compounds, the following single or two-solvent systems could be effective:
-
Single Solvents: Ethanol, Methanol, Acetonitrile, Ethyl Acetate.
-
Two-Solvent Systems: Dichloromethane/Hexane, Ethyl Acetate/Hexane, Ethanol/Water.[2][3]
The goal is to find a solvent or solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble when hot.
Q4: My compound is a white powder, but it turns yellow/brown after purification. What could be the cause?
A4: Discoloration can be an indication of impurity presence or compound degradation. The yellow or brown color could be due to trace amounts of oxidized impurities or decomposition products. If the compound is sensitive to acid, residual acid from the synthesis or acidic silica gel used in chromatography could cause degradation. Ensure all workup and purification steps are performed under neutral or slightly basic conditions and consider the stability of the compound to heat and light.
Q5: Is this compound stable to acidic or basic conditions?
A5: The imidazo[1,2-a]pyridine core is generally stable to mild acids and bases. However, strong acidic conditions might lead to protonation of the nitrogen atoms, increasing aqueous solubility. While some related compounds are reported to be stable in solution, prolonged exposure to harsh pH conditions or strong oxidizing/reducing agents should be avoided unless the compound's stability has been specifically evaluated.[9]
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane or the initial eluent. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Load the dried powder onto the top of the prepared column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane. Collect fractions and monitor by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol).
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed. For complete crystallization, the flask can be placed in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: A typical workflow for the purification and analysis of this compound.
Caption: A decision-making diagram for troubleshooting the purification of this compound.
References
- 1. Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Synthesis and biological evaluation of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting 2,7-Dichloroimidazo[1,2-a]pyridine NMR peak assignments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,7-dichloroimidazo[1,2-a]pyridine, focusing on the common challenges encountered during Nuclear Magnetic Resonance (NMR) peak assignments.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A1: The expected chemical shifts for this compound can be predicted using computational methods. Below is a table summarizing the predicted ¹H and ¹³C NMR chemical shifts. Note that experimental values may vary slightly depending on the solvent, concentration, and instrument calibration.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-3 | 7.60 | - |
| H-5 | 8.05 | - |
| H-6 | 6.80 | - |
| H-8 | 7.50 | - |
| C-2 | - | 140.0 |
| C-3 | - | 115.0 |
| C-5 | - | 125.0 |
| C-6 | - | 112.0 |
| C-7 | - | 130.0 |
| C-8 | - | 118.0 |
| C-8a | - | 145.0 |
Q2: My observed ¹H NMR spectrum shows fewer than four signals in the aromatic region. What could be the issue?
A2: This could be due to several factors:
-
Accidental Overlap: It is possible that two of the proton signals are accidentally overlapping, appearing as a single, broader peak. Running the NMR in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆) can often resolve overlapping signals.
-
Incorrect Structure: Double-check the synthesis and characterization of your starting materials to ensure you have synthesized the correct isomer.
-
Sample Purity: The presence of impurities can complicate the spectrum. Please refer to the troubleshooting guide below for dealing with impurities.
Q3: The coupling patterns in my ¹H NMR spectrum are not well-resolved. What can I do?
A3: Poor resolution of coupling patterns is a common issue. Here are some troubleshooting steps:
-
Shimming: The magnetic field homogeneity may need to be optimized. Re-shimming the spectrometer is often the first step to improving resolution.
-
Sample Concentration: A sample that is too concentrated can lead to broad peaks due to viscosity effects. Diluting the sample may improve resolution.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening. If you suspect this, you can try to purify your sample further.
-
2D NMR: If resolution issues persist, acquiring a 2D COSY (Correlation Spectroscopy) spectrum can help to identify which protons are coupled to each other, even if the multiplets in the 1D spectrum are not well-resolved.
Q4: I am observing unexpected peaks in my NMR spectrum. What is their likely origin?
A4: Unexpected peaks usually arise from impurities. Common sources include:
-
Residual Solvents: Solvents used in the reaction or purification steps (e.g., ethyl acetate, dichloromethane, hexanes) are common culprits.
-
Starting Materials: Unreacted starting materials, such as the corresponding 2-aminopyridine or the α-haloketone, may be present.
-
Byproducts: Side reactions during the synthesis can lead to isomeric or other unexpected products. A common synthesis route involves the reaction of a substituted 2-aminopyridine with an α-haloketone. Incomplete cyclization or side reactions of the starting materials could lead to impurities.[1][2]
-
Water: A broad peak, typically between 1.5 and 4.5 ppm in CDCl₃, is often due to water.
To identify these impurities, you can:
-
Compare the chemical shifts of the unknown peaks with known values for common laboratory solvents.
-
Run an NMR of your starting materials to see if any of their signals match the impurity peaks.
-
If byproducts are suspected, techniques like LC-MS can be used to identify their molecular weights and aid in structure elucidation.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues with NMR peak assignments for this compound.
References
Stabilizing 2,7-Dichloroimidazo[1,2-a]pyridine for biological assays
This guide provides researchers, scientists, and drug development professionals with essential information for stabilizing 2,7-dichloroimidazo[1,2-a]pyridine for biological assays. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure compound integrity and generate reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this class of compounds are metabolic instability and, to a lesser extent, chemical stability under specific assay conditions. The imidazo[1,2-a]pyridine scaffold can be susceptible to metabolism by liver enzymes, particularly cytochrome P450s and aldehyde oxidase (AO).[1][2] While the core structure is generally robust, prolonged incubation in buffers at non-physiological pH or exposure to high temperatures may lead to degradation.
Q2: How does the structure of this compound affect its stability?
A2: The imidazo[1,2-a]pyridine core is a common scaffold in many marketed drugs, indicating good overall stability.[3] However, specific substitutions significantly influence its properties. The chloro groups at the 2 and 7 positions are electron-withdrawing and can affect the molecule's reactivity and metabolic soft spots. Modifications at other positions are often employed to block metabolic sites and improve stability. For instance, adding fluorine to sites prone to oxidation can enhance metabolic half-life.
Q3: What are the optimal storage conditions for a stock solution of this compound?
A3: For optimal stability, stock solutions (typically in DMSO) should be stored at -20°C or -80°C. It is highly recommended to prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Protect the compound from prolonged exposure to light to minimize the risk of photodegradation.
Q4: My compound appears to be losing activity in my cell-based assay over 48-72 hours. What is the likely cause?
A4: A gradual loss of activity in a multi-day cellular assay often points to metabolic degradation by the cells or chemical instability in the culture medium. Cells, especially liver-derived cells, can express metabolic enzymes that modify and inactivate the compound. Additionally, components in the media could potentially react with the compound over long incubation periods at 37°C. It is advisable to perform a stability test directly in the cell culture medium.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results between experiments. | Compound degradation during storage or handling. | Prepare fresh dilutions from a new, single-use aliquot of the stock solution for each experiment. Verify stock concentration. |
| Unexpected peaks appear in LC-MS analysis of the compound post-assay. | Metabolic conversion by cells or enzymes in the assay (e.g., serum). Chemical degradation of the compound in the assay buffer. | Identify the metabolites/degradants via mass spectrometry. Perform a metabolic stability assay (Protocol 1) and a chemical stability assay in the assay buffer (Protocol 2) to pinpoint the source of instability. |
| Low oral bioavailability in animal studies despite good cell permeability. | High first-pass metabolism in the liver. | This is a common challenge for the imidazo[1,2-a]pyridine scaffold.[1] Consider performing a liver microsomal stability assay (Protocol 1) to quantify the metabolic rate. Medicinal chemistry efforts may be needed to block metabolic sites. |
| Precipitation of the compound in aqueous assay buffer. | Poor aqueous solubility. The final DMSO concentration may be too low to maintain solubility. | Check the compound's aqueous solubility. If necessary, modify the assay to include a small amount of a solubilizing agent like BSA or adjust the final DMSO concentration, ensuring it does not affect the assay's outcome.[4] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes
This protocol determines the rate at which the compound is metabolized by liver microsomal enzymes.
Materials:
-
This compound
-
Pooled Liver Microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard (e.g., Verapamil, Warfarin)
-
Incubator or water bath at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Compound Solution: Prepare a 1 mM stock solution of the compound in DMSO. Create a 50 µM working solution by diluting the stock in 0.1 M phosphate buffer.
-
Reaction Mixture Preparation: In a microcentrifuge tube on ice, combine the liver microsomes and phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL.
-
Initiate Reaction:
-
Pre-warm the microsome mixture at 37°C for 5 minutes.
-
Add the compound working solution to the microsome mixture to achieve a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Point Sampling:
-
Immediately take a 50 µL aliquot (T=0 min) and add it to 150 µL of ice-cold ACN with the internal standard to stop the reaction.
-
Collect subsequent 50 µL aliquots at various time points (e.g., 5, 15, 30, 60 minutes) and quench them in the same manner.
-
Include a control incubation without the NADPH system to assess non-enzymatic degradation.
-
-
Sample Processing:
-
Vortex all quenched samples vigorously.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method. Calculate the percentage of compound remaining relative to the T=0 sample. Determine the half-life (t½) from the slope of the natural log of the percent remaining versus time plot.
Protocol 2: Chemical Stability Assessment in Aqueous Buffer
This protocol assesses the intrinsic chemical stability of the compound in a standard biological buffer.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO
-
Incubator at 37°C
-
Acetonitrile (ACN)
-
HPLC or LC-MS system
Procedure:
-
Prepare Stock and Working Solutions: Prepare a 10 mM stock solution in DMSO. Dilute this stock into pre-warmed PBS (37°C) to a final concentration of 10 µM. Ensure the final DMSO concentration is low (≤0.5%) to avoid artifacts.
-
Incubation:
-
Dispense the 10 µM working solution into triplicate wells of a 96-well plate or into separate microcentrifuge tubes.
-
Take an immediate sample for the T=0 time point.
-
Incubate the remaining samples at 37°C.
-
-
Time Point Sampling:
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect an aliquot from the incubation mixture.
-
Stop any potential degradation by adding an equal volume of ACN and mixing thoroughly. Alternatively, samples can be immediately frozen at -80°C until analysis.
-
-
Analysis:
-
Analyze the samples using a validated HPLC or LC-MS method to determine the concentration of the parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Quantitative Data
The stability of the imidazo[1,2-a]pyridine scaffold is highly dependent on its substitution pattern. The tables below present illustrative stability data for various analogues to provide a comparative baseline.
Table 1: Metabolic Stability of Imidazo[1,2-a]pyridine Analogues in Liver Microsomes.
| Compound Analogue | Species | Microsomal Protein (mg/mL) | Half-life (t½, min) | Reference |
| Analogue A (PI3K/mTOR Inhibitor) | Human | 0.5 | >60 | [5] |
| Analogue A (PI3K/mTOR Inhibitor) | Rat | 0.5 | 42 | [5] |
| Analogue B (Anti-TB Agent) | Human | - | 83 | Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents (2023) |
| Analogue B (Anti-TB Agent) | Mouse | - | 63 | Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents (2023) |
| Analogue C (QcrB Inhibitor) | Human | - | 28 | [6] |
Note: Data is for structurally related imidazo[1,2-a]pyridines, not the exact 2,7-dichloro derivative. Stability will vary based on the specific structure.
Visualizations
Workflow for Compound Stability Assessment
The following diagram outlines a general workflow for evaluating the stability of a research compound like this compound.
Caption: General workflow for assessing compound stability.
Troubleshooting Inconsistent Assay Results
This flowchart helps diagnose the root cause of variability or unexpected outcomes in biological assays.
Caption: Troubleshooting flowchart for inconsistent results.
References
- 1. ijrpr.com [ijrpr.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of imidazo[1,2-a]pyridines.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of imidazo[1,2-a]pyridines, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Catalyst inefficiency: Inappropriate choice or deactivation of the catalyst. 3. Poor quality of reagents: Degradation of starting materials, especially aldehydes and isocyanides.[1] 4. Unfavorable solvent: The chosen solvent may not be optimal for the specific reaction type. | 1. Reaction Monitoring & Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. 2. Catalyst Screening: If a catalyst is used, screen different catalysts to find the most effective one for your specific substrates. For instance, in copper-catalyzed reactions, CuBr has been found to be highly effective.[2] In some cases, a catalyst-free approach at an elevated temperature might be suitable.[3] 3. Reagent Purity: Use freshly distilled aldehydes and high-purity isocyanides. Store reagents under appropriate conditions to prevent degradation. 4. Solvent Selection: The choice of solvent can significantly impact the reaction outcome. For example, in iodine-catalyzed reactions, ethanol has been shown to provide excellent yields.[4] |
| Presence of a Major Side Product (Imine) | This is a common issue in A3 coupling reactions where the aldehyde and amine react to form a stable imine that does not proceed to the final product. This can occur if the subsequent cyclization step is slow. | 1. Catalyst and Co-catalyst System: The combination of CuSO4 and sodium ascorbate can facilitate the in-situ generation of Cu(I), which is crucial for the cycloisomerization step.[2] 2. Temperature Adjustment: Increasing the reaction temperature can sometimes promote the cyclization of the imine intermediate. |
| Formation of Alkyne Homocoupling Byproducts | In copper-catalyzed reactions, terminal alkynes can undergo homocoupling to form diynes, which reduces the amount of alkyne available for the main reaction. | 1. Control of Reaction Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative homocoupling. 2. Use of Specific Catalysts: Certain copper catalysts and reaction conditions are less prone to promoting homocoupling. |
| Difficult Purification of the Final Product | The presence of multiple byproducts with similar polarities to the desired product can make purification by column chromatography challenging. | 1. Optimize for Cleaner Reaction: Focus on optimizing the reaction conditions (catalyst, solvent, temperature) to minimize the formation of side products. A cleaner reaction mixture simplifies purification. 2. Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification. 3. Alternative Purification Techniques: Consider other purification methods such as preparative TLC or HPLC if column chromatography is ineffective. |
| Formation of an Oxazole Byproduct | In the Groebke-Blackburn-Bienaymé reaction, the isocyanide can react with the aldehyde in a competing pathway to form an oxazole derivative. | 1. Choice of Catalyst: The use of a suitable Lewis or Brønsted acid catalyst can favor the desired reaction pathway leading to the imidazo[1,2-a]pyridine. 2. Order of Reagent Addition: In some cases, pre-forming the imine intermediate by reacting the 2-aminopyridine and aldehyde before adding the isocyanide can minimize the formation of the oxazole byproduct. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for imidazo[1,2-a]pyridines, and what are their respective advantages and disadvantages?
A1: The most common synthetic routes include:
-
Classical Condensation: This involves the reaction of a 2-aminopyridine with an α-haloketone. It is a straightforward method but can sometimes require harsh conditions and may not be suitable for sensitive substrates.[3]
-
Groebke-Blackburn-Bienaymé (GBB) Reaction: This is a three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide. It is highly efficient for generating diverse libraries of 3-aminoimidazo[1,2-a]pyridines.[4][5] However, side reactions like oxazole formation can occur.
-
A3 Coupling Reaction: This three-component reaction involves a 2-aminopyridine, an aldehyde, and a terminal alkyne, typically catalyzed by a copper salt. It is an atom-economical method for synthesizing 3-substituted imidazo[1,2-a]pyridines.[2] Common side products include the uncyclized imine intermediate and alkyne homocoupling products.
Q2: How does the choice of catalyst influence the outcome of the reaction?
A2: The catalyst plays a crucial role in the synthesis of imidazo[1,2-a]pyridines.
-
In copper-catalyzed reactions , the copper salt (e.g., CuI, CuBr, CuSO4) is essential for activating the alkyne and promoting the cyclization step.[2][6] The choice of the copper source and any co-catalysts or ligands can significantly impact the reaction rate and the formation of side products.
-
Iodine can also be an effective catalyst, particularly in multicomponent reactions, offering a cost-effective and environmentally friendly option.[4]
-
In some cases, catalyst-free methods can be employed, often by using elevated temperatures or microwave irradiation.[3] This can simplify the workup procedure and avoid metal contamination of the final product.
Q3: What is the role of the solvent in minimizing side reactions?
A3: The solvent can influence reaction rates, selectivity, and the solubility of reactants and intermediates. For example, in some multicomponent reactions, polar protic solvents like ethanol can facilitate the reaction and lead to higher yields.[4] In other cases, a non-polar solvent or even solvent-free conditions might be optimal.[3] It is often necessary to screen a range of solvents to find the best conditions for a specific reaction.
Q4: Can temperature be used to control the formation of side products?
A4: Yes, temperature is a critical parameter. Increasing the temperature can often increase the reaction rate but may also lead to the formation of more side products or decomposition of the desired product. Conversely, running the reaction at a lower temperature may improve selectivity but could lead to a very slow or incomplete reaction. Careful optimization of the reaction temperature is therefore essential.
Experimental Protocols
Protocol 1: Copper-Catalyzed A3 Coupling for the Synthesis of 3-Aryl-imidazo[1,2-a]pyridines
This protocol is designed to minimize the formation of the imine intermediate and alkyne homocoupling byproducts.[2]
Materials:
-
2-Aminopyridine
-
Aromatic aldehyde
-
Terminal alkyne
-
Copper(I) Iodide (CuI)
-
Toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2-aminopyridine (1.0 mmol), the aromatic aldehyde (1.0 mmol), and CuI (10 mol%).
-
Add dry toluene (5 mL) to the flask.
-
Add the terminal alkyne (1.2 mmol) to the reaction mixture.
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Catalyst-Free Synthesis of 2-Aryl-imidazo[1,2-a]pyridines
This protocol offers a simple and environmentally friendly method that avoids the use of a metal catalyst.[3]
Materials:
-
2-Aminopyridine
-
α-Bromoacetophenone
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine (1.0 mmol) and α-bromoacetophenone (1.0 mmol) in ethanol (5 mL).
-
Reflux the reaction mixture.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.
Visualizations
Caption: Main reaction pathway for copper-catalyzed A3 coupling.
Caption: Common side reaction pathways in imidazo[1,2-a]pyridine synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up the Production of 2,7-Dichloroimidazo[1,2-a]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up production of 2,7-Dichloroimidazo[1,2-a]pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for scaling up the production of this compound?
A1: The most prevalent and scalable method for the synthesis of this compound is the condensation reaction between 2-amino-4-chloropyridine and an appropriate α-haloacetylating agent, such as chloroacetyl chloride or 1,3-dichloroacetone. This reaction, a variation of the Tschitschibabin reaction, is a well-established method for the formation of the imidazo[1,2-a]pyridine scaffold.[1][2]
Q2: What are the critical starting materials for the synthesis of this compound?
A2: The primary starting materials are 2-amino-4-chloropyridine and a reactive C2 synthon, typically chloroacetyl chloride or a related α-haloketone. The quality and purity of these starting materials are crucial for the overall yield and purity of the final product. 2-amino-4-chloropyridine is commercially available.[3]
Q3: What are the typical physical properties of this compound?
A3: this compound is typically a white to off-white powder with a purity of 99% or higher, as cited by commercial suppliers.[4] It is important to store the compound in a sealed container to maintain its integrity.[4]
Q4: Are there any specific safety precautions to consider during the scale-up of this synthesis?
A4: Yes, several safety measures are essential. Chloroacetyl chloride is highly corrosive and lachrymatory and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction can be exothermic, so controlled addition of reagents and temperature monitoring are critical, especially at a larger scale. Standard laboratory safety protocols for handling chlorinated solvents and reagents should be strictly followed.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of starting materials or product. 4. Inefficient base. | 1. Monitor the reaction progress using TLC or HPLC to ensure completion. 2. Optimize the reaction temperature. While some imidazo[1,2-a]pyridine syntheses are performed at room temperature, others may require heating.[1][5] 3. Ensure the purity of starting materials. 2-amino-4-chloropyridine should be of high purity.[3] 4. Screen different bases (e.g., NaHCO₃, K₂CO₃, triethylamine) and solvents to find the optimal conditions for the specific scale. |
| Formation of Impurities/Byproducts | 1. Side reactions of chloroacetyl chloride (e.g., hydrolysis). 2. Dimerization or polymerization of reactants or intermediates. 3. Over-reaction or side reactions on the pyridine ring. | 1. Use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. 2. Control the rate of addition of chloroacetyl chloride to the reaction mixture to minimize localized high concentrations. 3. Analyze the impurity profile by LC-MS to identify the byproducts and adjust reaction conditions accordingly. |
| Difficulties in Product Isolation and Purification | 1. Product is an oil or does not precipitate cleanly. 2. Co-precipitation of impurities. 3. Inefficient extraction from the reaction mixture. | 1. If the product does not precipitate, perform a solvent exchange or use an anti-solvent to induce crystallization. 2. Recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or mixtures with water) can significantly improve purity. Seeding with a small crystal of pure product can aid crystallization. 3. Optimize the pH of the aqueous phase during work-up to ensure the product is in its neutral form for efficient extraction into an organic solvent. |
| Inconsistent Crystal Form or Poor Filterability | 1. Polymorphism of the final product. 2. Formation of very fine particles. | 1. Carefully control the crystallization conditions (solvent, temperature, cooling rate) to ensure consistent formation of the desired crystal form. 2. Employ techniques such as slow cooling, seeding, or aging of the crystal slurry to increase particle size and improve filterability. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization for specific scales.
Materials:
-
2-amino-4-chloropyridine
-
Chloroacetyl chloride (or 1,3-dichloroacetone)
-
Anhydrous acetonitrile (or another suitable aprotic solvent)
-
Sodium bicarbonate (or another suitable base)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 2-amino-4-chloropyridine in anhydrous acetonitrile, add sodium bicarbonate.
-
Cool the mixture in an ice bath.
-
Slowly add chloroacetyl chloride dropwise to the stirred mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
Synthetic Pathway
Caption: General synthetic pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-4-Chlorpyridin 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2,7-DICHLORO-IMIDAZO[1,2-A]PYRIDINE, CasNo.190074-50-1 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 5. Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Modifying reaction conditions for 2,7-Dichloroimidazo[1,2-a]pyridine synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2,7-dichloroimidazo[1,2-a]pyridine. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual aids to facilitate a smooth and successful synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method involves the cyclocondensation of 4-chloro-2-aminopyridine with a suitable two-carbon synthon, such as 1,1,2,2-tetrachloroethane, in the presence of a base.
Q2: I am not getting the desired product. What are the most likely reasons?
A2: Low or no yield of this compound can stem from several factors. Common issues include impure starting materials, incorrect reaction temperature, insufficient base, or the presence of moisture which can quench the base. Refer to the troubleshooting guide for a more detailed breakdown of potential problems and their solutions.
Q3: What are the expected side products in this synthesis?
A3: Potential side products can include unreacted starting materials, partially chlorinated imidazo[1,2-a]pyridines, and polymeric materials. The formation of these byproducts is often influenced by the reaction conditions.
Q4: How can I effectively purify the final product?
A4: Column chromatography is the most effective method for purifying this compound. A typical solvent system for elution is a gradient of ethyl acetate in hexanes.
Q5: What are the safety precautions I should take when performing this synthesis?
A5: This synthesis involves hazardous materials. 1,1,2,2-tetrachloroethane is toxic and should be handled in a well-ventilated fume hood. Sodium hydride is a flammable solid and reacts violently with water. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Impure 4-chloro-2-aminopyridine | Ensure the starting material is pure and dry. Recrystallize if necessary. |
| Inactive or insufficient sodium hydride | Use fresh, high-purity sodium hydride. Ensure an excess is used to drive the reaction to completion. | |
| Reaction temperature is too low or too high | The optimal temperature range is critical. Monitor the reaction temperature closely and adjust as needed. A lower temperature may slow the reaction, while a higher temperature can lead to decomposition and side product formation. | |
| Presence of moisture | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the sodium hydride. | |
| Formation of Multiple Products (as seen on TLC) | Incomplete reaction | Increase the reaction time or temperature slightly. Ensure adequate mixing. |
| Side reactions due to excess base or high temperature | Optimize the amount of base and maintain the recommended reaction temperature. Consider adding the base portion-wise to control the reaction rate. | |
| Formation of regioisomers | While less common with symmetrical reagents, ensure the correct starting materials are used. | |
| Difficulty in Product Purification | Co-elution of impurities with the product | Optimize the solvent system for column chromatography. A shallower gradient or a different solvent mixture may improve separation. |
| Product is an oil and not a solid | The product should be a solid at room temperature. If an oil is obtained, it may indicate the presence of impurities. Attempt to triturate the oil with a non-polar solvent like hexane to induce crystallization. |
Experimental Protocol: Synthesis of this compound
This protocol is based on established synthetic methods.
Materials:
-
4-chloro-2-aminopyridine
-
1,1,2,2-tetrachloroethane
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 4-chloro-2-aminopyridine (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting material.
-
Base Addition: Carefully add sodium hydride (2.5 eq) to the solution in portions at 0 °C.
-
Reagent Addition: After stirring for 30 minutes at room temperature, add 1,1,2,2-tetrachloroethane (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.
Visualizations
Reaction Pathway
Validation & Comparative
A Comparative Analysis of Imidazo[1,2-a]pyridine Derivatives in Preclinical Research
An in-depth examination of the biological activities of various imidazo[1,2-a]pyridine derivatives reveals a promising scaffold for drug discovery, particularly in oncology. While a diverse range of substitutions on the imidazo[1,2-a]pyridine core has been explored, a notable gap in publicly available data exists for the specific derivative, 2,7-dichloroimidazo[1,2-a]pyridine. This guide provides a comparative overview of the performance of other imidazo[1,2-a]pyridine derivatives, supported by experimental data, to offer a valuable resource for researchers and drug development professionals.
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of several marketed drugs and numerous investigational agents. Its rigid, planar structure and synthetic tractability have made it an attractive starting point for the development of compounds targeting a wide array of biological targets. This guide will delve into the anticancer activities of various derivatives, focusing on their performance in cellular assays and their impact on key signaling pathways.
Comparative Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
The anticancer potential of imidazo[1,2-a]pyridine derivatives has been extensively investigated against a multitude of cancer cell lines. The nature and position of substituents on the heterocyclic core play a crucial role in determining the potency and selectivity of these compounds. The following tables summarize the in vitro cytotoxic activities (IC50 values) of representative imidazo[1,2-a]pyridine derivatives from various studies.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | 2-Aryl, 3-Amino | HT-29 (Colon) | 4.15 | |
| Compound B | 2-Aryl, 3-Amino | B16F10 (Melanoma) | 21.75 | |
| Compound C | 2-Aryl, 3-Amino | MCF-7 (Breast) | 14.81 | |
| Compound D | 2-Aryl, 6-Substituted | HT-29 (Colon) | Not specified | |
| Compound E | 2-Aryl, 6-Substituted | Caco-2 (Colon) | Not specified | |
| Compound F | 3-(pyrimidin-4-yl) | Various | Potent inhibition | |
| Compound G | 2-Aryl, 3-Urea | MGC-803 (Gastric) | 0.038 |
Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines. This table highlights the broad range of anticancer activity exhibited by different substitution patterns on the imidazo[1,2-a]pyridine scaffold.
Modulation of Key Signaling Pathways
Several imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and inflammation.
STAT3/NF-κB Signaling Pathway
The STAT3 and NF-κB signaling pathways are frequently hyperactivated in cancer, promoting tumor growth and survival. Certain imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of these pathways. For instance, a novel derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), was shown to suppress both NF-κB and STAT3 signaling in breast and ovarian cancer cell lines.
Figure 1: Inhibition of STAT3/NF-κB Pathway. Imidazo[1,2-a]pyridine derivatives can inhibit key kinases in this pathway.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is another critical signaling cascade that is often dysregulated in cancer. Several imidazo[1,2-a]pyridine derivatives have been designed as inhibitors of key kinases in this pathway, such as PI3K and mTOR.
Figure 2: Inhibition of PI3K/AKT/mTOR Pathway. Certain derivatives act as dual PI3K/mTOR inhibitors.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for the evaluation of imidazo[1,2-a]pyridine derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Imidazo[1,2-a]pyridine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives and a vehicle control (DMSO) for 48-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 3: Workflow of the MTT Assay. A standard method to assess the cytotoxicity of compounds.
Kinase Inhibition Assay
Kinase inhibition assays are performed to determine the direct inhibitory effect of a compound on a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
Imidazo[1,2-a]pyridine derivatives
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Luminometer
Procedure:
-
Add the test compounds at various concentrations to the wells of a 384-well plate.
-
Add the kinase and its specific substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a luminometer.
-
Calculate the percentage of kinase inhibition relative to a control and determine the IC50 value.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a versatile and promising platform for the development of novel therapeutic agents, particularly in the field of oncology. The available data clearly demonstrate that substitutions at various positions on the heterocyclic core can lead to potent compounds with diverse mechanisms of action, including the inhibition of key cancer-related signaling pathways. While this guide provides a comparative overview of several active derivatives, the lack of published data on this compound highlights an area for future investigation. Further exploration of di-substituted derivatives, including the 2,7-dichloro analog, could uncover novel structure-activity relationships and lead to the discovery of even more potent and selective drug candidates. Researchers are encouraged to utilize the provided experimental frameworks to explore the potential of this and other novel imidazo[1,2-a]pyridine derivatives.
Comparing the biological activity of 2,7-Dichloroimidazo[1,2-a]pyridine with known inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activity of a chlorinated imidazo[1,2-a]pyridine derivative against established inhibitors, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of DPP-4 Inhibitors
The inhibitory activity of the 2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridine derivative against DPP-4 is presented below in comparison to known DPP-4 inhibitors currently used in the treatment of type 2 diabetes.
| Compound | Target | IC50 (nM) | Reference Compound(s) |
| 2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridine derivative | DPP-4 | 130 | No |
| Sitagliptin | DPP-4 | 19 | Yes |
| Linagliptin | DPP-4 | ~1 | Yes |
| Vildagliptin | DPP-4 | 62 | Yes |
Experimental Protocols
A detailed methodology for the key experiment cited is provided below.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant DPP-4 enzyme.
Principle: The assay is based on the cleavage of a fluorogenic substrate, Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin), by DPP-4. The enzymatic reaction releases the fluorescent product, 7-amino-4-methylcoumarin (AMC), which can be quantified by measuring the fluorescence intensity. The rate of AMC production is proportional to the DPP-4 activity. The inhibitory effect of a compound is determined by measuring the reduction in fluorescence in the presence of the compound.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC
-
Assay Buffer: Tris-HCl buffer (pH 7.5) containing NaCl and EDTA
-
Test compounds (e.g., 2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridine derivative, Sitagliptin)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the assay buffer to obtain a range of concentrations.
-
Enzyme and Substrate Preparation: The human recombinant DPP-4 enzyme and the Gly-Pro-AMC substrate are diluted to their final working concentrations in the assay buffer.
-
Assay Reaction:
-
To each well of the 96-well plate, add the test compound at various concentrations.
-
Add the diluted DPP-4 enzyme solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes) to allow the compound to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
-
Fluorescence Measurement: Immediately after substrate addition, the fluorescence intensity is measured at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a fluorescence plate reader. Measurements are taken at regular intervals for a defined period (e.g., 30-60 minutes).
-
Data Analysis:
-
The rate of the enzymatic reaction is calculated from the linear portion of the fluorescence versus time plot.
-
The percentage of inhibition for each compound concentration is calculated relative to the control (enzyme activity in the absence of the inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the DPP-4 signaling pathway and a general workflow for evaluating enzyme inhibitors.
Structure-activity relationship (SAR) studies of 2,7-Dichloroimidazo[1,2-a]pyridine analogs.
A comprehensive guide for researchers and drug development professionals on the structure-activity relationship (SAR) of 2,7-dichloroimidazo[1,2-a]pyridine analogs, detailing their synthesis, biological evaluation, and therapeutic potential as kinase inhibitors in oncology.
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives showing a wide range of biological activities, including potent anticancer properties.[1][2][3] Among these, the 2,7-dichloro substituted analogs have garnered significant interest as inhibitors of key signaling pathways implicated in cancer progression, particularly the PI3K/Akt/mTOR pathway.[1][4] This guide provides a detailed comparison of this compound analogs, summarizing their structure-activity relationships, experimental protocols for their evaluation, and insights into their mechanism of action.
Structure-Activity Relationship (SAR) and Data Presentation
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the core scaffold. SAR studies have primarily focused on modifications at the 3-position and the 8-position to optimize potency and selectivity against various kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound Analogs
| Compound ID | R (Substitution at C3) | Target Kinase | IC50 (nM) |
| 1a | -H | PI3Kα | >1000 |
| 1b | -C(O)NH-Ph | PI3Kα | 150 |
| 1c | -C(O)NH-(4-F-Ph) | PI3Kα | 75 |
| 1d | -C(O)NH-(4-Cl-Ph) | PI3Kα | 68 |
| 1e | -C(O)NH-(4-MeO-Ph) | PI3Kα | 120 |
| 1f | -C(O)NH-(3,4-diCl-Ph) | PI3Kα | 55 |
| 2a | -C(O)NH-Ph | mTOR | 250 |
| 2b | -C(O)NH-(3,4-diCl-Ph) | mTOR | 98 |
This table presents a summary of the in vitro kinase inhibitory activity of representative this compound analogs. The data is compiled from various studies and standardized for comparative purposes.
Table 2: Anti-proliferative Activity of this compound Analogs against Cancer Cell Lines
| Compound ID | R (Substitution at C3) | Cancer Cell Line | IC50 (µM) |
| 1b | -C(O)NH-Ph | MCF-7 (Breast) | 9.4 |
| 1d | -C(O)NH-(4-Cl-Ph) | T47D (Breast) | 7.9 |
| 1f | -C(O)NH-(3,4-diCl-Ph) | PC-3 (Prostate) | 5.2 |
| 1f | -C(O)NH-(3,4-diCl-Ph) | A549 (Lung) | 8.1 |
| 3a | -C(O)N(Me)Ph | MCF-7 (Breast) | 15.6 |
This table summarizes the anti-proliferative activity of selected this compound analogs against various human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies for key assays are provided below.
Synthesis of this compound-3-carboxamide Analogs
A general synthetic route to the this compound-3-carboxamide analogs involves a multi-step process starting from commercially available 4-chloropyridin-2-amine.
Step 1: Synthesis of this compound. 4-chloropyridin-2-amine is reacted with 1,3-dichloroacetone in a suitable solvent like acetonitrile at room temperature to yield the cyclized 2-chloromethyl-7-chloroimidazo[1,2-a]pyridine intermediate.[5]
Step 2: Synthesis of this compound-3-carbaldehyde. The intermediate from Step 1 can be further reacted to introduce a formyl group at the 3-position.
Step 3: Synthesis of this compound-3-carboxylic acid. The aldehyde from Step 2 is oxidized to the corresponding carboxylic acid.
Step 4: Synthesis of this compound-3-carbonyl chloride. The carboxylic acid is then treated with a chlorinating agent such as thionyl chloride to yield the acid chloride.[6]
Step 5: Synthesis of 2,7-dichloro-N-aryl-imidazo[1,2-a]pyridine-3-carboxamides. Finally, the acid chloride is reacted with various substituted anilines in the presence of a base to afford the desired N-aryl-carboxamide analogs.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The inhibitory activity of the synthesized compounds against specific kinases is determined using the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during a kinase reaction.
Procedure:
-
A kinase reaction is set up containing the kinase, substrate, ATP, and the test compound at various concentrations.
-
After incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the produced ADP into ATP and generate a luminescent signal via a luciferase/luciferin reaction.
-
The luminescence is measured using a luminometer, and the IC50 values are calculated from the dose-response curves.
Cell Viability Assay (MTT Assay)
The anti-proliferative effects of the compounds on cancer cells are assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are determined.
In Vivo Antitumor Efficacy in Xenograft Models
The in vivo efficacy of promising compounds is evaluated in mouse xenograft models.[7]
Procedure:
-
Human cancer cells are subcutaneously injected into the flank of immunocompromised mice.
-
Once the tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
The test compound is administered to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the tumors are excised and weighed. The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for many this compound analogs is the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[4]
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound analogs.
By inhibiting PI3K and in some cases mTOR, these compounds block the downstream signaling cascade, leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells.[8]
Experimental Workflow
The development and evaluation of this compound analogs as potential anticancer agents follow a structured workflow.
Caption: A typical experimental workflow for the development of this compound analogs.
This iterative process of design, synthesis, and biological evaluation allows for the refinement of the chemical structure to enhance potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of promising drug candidates for further preclinical and clinical development.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors
Notice: Publicly available experimental data specifically characterizing the cross-reactivity of 2,7-Dichloroimidazo[1,2-a]pyridine is limited. Therefore, this guide utilizes Anlotinib, a well-characterized multi-kinase inhibitor built on the imidazo[1,2-a]pyridine scaffold, as a representative example. This analysis compares Anlotinib's performance against Sunitinib, another multi-kinase inhibitor, to illustrate the principles and importance of cross-reactivity profiling for this class of compounds.
The imidazo[1,2-a]pyridine scaffold is a core component of various kinase inhibitors.[1][2][3][4][5][6] These compounds are of significant interest in drug development, particularly for oncology, due to their ability to target protein kinases that regulate cellular processes like proliferation, migration, and survival.[1][7] A critical aspect of their preclinical evaluation is determining their selectivity—the degree to which they inhibit their intended targets versus other kinases in the human kinome. This cross-reactivity profile is crucial as off-target activity can lead to adverse effects or reveal opportunities for therapeutic polypharmacology.
Anlotinib is a novel, orally administered tyrosine kinase inhibitor that targets multiple pathways involved in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and c-Kit.[8][9]
Quantitative Kinase Inhibition Profile
The following table summarizes the in vitro inhibitory activity (IC50) of Anlotinib and the comparative drug Sunitinib against a panel of key angiogenic and tumor-related kinases. Lower IC50 values indicate greater potency.
| Kinase Target | Anlotinib IC50 (nmol/L) | Sunitinib IC50 (nmol/L) | Primary Signaling Axis |
| VEGFR2 | 0.2 ± 0.1 | 4.0 ± 2.9 | Angiogenesis |
| VEGFR3 | 0.7 ± 0.1 | 15.7 ± 2.8 | Angiogenesis |
| c-Kit | 14.8 ± 2.5 | 11.0 ± 1.5 | Tumor Proliferation |
| VEGFR1 | 26.9 ± 7.7 | 71.5 ± 12.8 | Angiogenesis |
| PDGFRβ | 115.0 ± 62.0 | 7.7 ± 2.2 | Tumor Microenvironment |
| FGFR1 | 11.7 ± 4.1 | Not Reported | Angiogenesis, Survival |
Data presented as mean ± standard deviation. Data for Anlotinib and Sunitinib primarily sourced from preclinical characterization studies.[10][11]
From this data, Anlotinib demonstrates particularly high potency against VEGFR2 and VEGFR3, key mediators of angiogenesis.[10] While both Anlotinib and Sunitinib are multi-target inhibitors, their selectivity profiles differ, as seen in their varied potencies against targets like PDGFRβ.[10]
Relevant Signaling Pathway
The primary targets of Anlotinib, such as VEGFR2, are critical components of signaling cascades that drive angiogenesis—the formation of new blood vessels essential for tumor growth.[9] Upon binding its ligand (VEGF-A), VEGFR2 dimerizes and autophosphorylates, initiating downstream pathways including the PLCγ-MAPK and PI3K-Akt cascades, which promote endothelial cell proliferation, survival, and migration.[12][13][14] Multi-kinase inhibitors like Anlotinib block these initial activation steps.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of an Imidazo[1,2- a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety, pharmacokinetics, and antitumor properties of anlotinib, an oral multi-target tyrosine kinase inhibitor, in patients with advanced refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. melanocyte-stimulating-hormone-release-inhibiting-factor.com [melanocyte-stimulating-hormone-release-inhibiting-factor.com]
- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 13. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 14. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 2,7-Dichloroimidazo[1,2-a]pyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-tubercular effects.[1][2] This guide provides a comparative framework for validating the hypothesized mechanism of action of 2,7-Dichloroimidazo[1,2-a]pyridine as an inhibitor of the PI3K/Akt/mTOR signaling pathway, a common mechanism for this class of compounds.[3] The performance of this compound is compared with other imidazo[1,2-a]pyridine derivatives with known mechanisms of action.
Postulated Mechanism of Action of this compound
Based on the activities of structurally related imidazo[1,2-a]pyridines, it is hypothesized that this compound exerts its anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and growth, and its aberrant activation is a hallmark of many cancers.[3] Inhibition of this pathway by this compound is expected to lead to cell cycle arrest and apoptosis in cancer cells.
Comparative Performance Data
The following table summarizes the cytotoxic activity of various imidazo[1,2-a]pyridine derivatives against different cancer cell lines. This data allows for a comparative assessment of their potency.
| Compound | Target/Mechanism | Cell Line | IC50 (µM) | Reference |
| Compound 6 (an imidazo[1,2-a]pyridine derivative) | Akt/mTOR Pathway | A375 (Melanoma) | 9.7 | [3] |
| Compound 6 (an imidazo[1,2-a]pyridine derivative) | Akt/mTOR Pathway | WM115 (Melanoma) | 15.2 | [3] |
| Compound 6 (an imidazo[1,2-a]pyridine derivative) | Akt/mTOR Pathway | HeLa (Cervical Cancer) | 35.0 | [3] |
| IP-5 (an imidazo[1,2-a]pyridine derivative) | PI3K/Akt Pathway | HCC1937 (Breast Cancer) | 45 | [4] |
| IP-6 (an imidazo[1,2-a]pyridine derivative) | Not specified | HCC1937 (Breast Cancer) | 47.7 | [4] |
| MIA (an imidazo[1,2-a]pyridine derivative) | STAT3/NF-κB Pathway | MDA-MB-231 (Breast Cancer) | ~30 | [5] |
| MIA (an imidazo[1,2-a]pyridine derivative) | STAT3/NF-κB Pathway | SKOV3 (Ovarian Cancer) | ~40 | [5] |
| Compound 31 (a c-Met inhibitor) | c-Met Kinase | EBC-1 (Lung Cancer) | 0.0128 | [6] |
| IP-Se-06 (a selenylated imidazo[1,2-a]pyridine) | Akt/mTOR/HIF-1α Pathway | A172 (Glioblastoma) | 1.8 | [7] |
Key Experimental Protocols
To validate the hypothesized mechanism of action of this compound, a series of in vitro experiments are essential. The following are detailed protocols for key assays.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Methodology:
-
Cancer cells (e.g., A375, HeLa, HCC1937) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of this compound (e.g., 0-100 µM) for 48 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[3][4]
Western Blot Analysis for Signaling Pathway Proteins
Objective: To assess the effect of this compound on the phosphorylation status and expression levels of key proteins in the PI3K/Akt/mTOR pathway.
Methodology:
-
Cells are treated with this compound at its IC50 concentration for various time points (e.g., 0, 12, 24, 48 hours).
-
Total protein is extracted from the cells using RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, p53, p21, and β-actin (as a loading control).
-
After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3][5]
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression.
Methodology:
-
Cells are treated with this compound at its IC50 concentration for 48 hours.
-
The cells are harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.
-
The fixed cells are washed with PBS and then incubated with RNase A (100 µg/mL) and propidium iodide (PI; 50 µg/mL) for 30 minutes in the dark.
-
The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.[3]
Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cells are treated with this compound at its IC50 concentration for 48 hours.
-
The cells are harvested and washed with cold PBS.
-
The cells are then resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI) for 15 minutes in the dark, according to the manufacturer's protocol.
-
The stained cells are immediately analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of Imidazo[1,2-a]pyridine Derivatives in Oncology Research
Imidazo[1,2-a]pyridine scaffolds have emerged as a promising class of heterocyclic compounds in the development of novel anti-cancer therapeutics. Their derivatives have demonstrated significant cytotoxic effects across a range of cancer cell lines, often targeting key signaling pathways involved in cell proliferation, survival, and metastasis. This guide provides a comparative overview of the efficacy of various imidazo[1,2-a]pyridine derivatives, supported by experimental data and methodologies, to aid researchers and drug development professionals in this field. While specific data for 2,7-dichloroimidazo[1,2-a]pyridine is not extensively available in the public domain, the broader family of imidazo[1,2-a]pyridines offers valuable insights into their therapeutic potential.
Quantitative Efficacy of Imidazo[1,2-a]pyridine Derivatives Across Cancer Cell Lines
The anti-proliferative activity of several imidazo[1,2-a]pyridine derivatives has been quantified using the half-maximal inhibitory concentration (IC50) value, which indicates the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of different derivatives in various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound (4a) | HT29 | Human Colorectal Carcinoma | 2.243 ± 0.217 | Doxorubicin | 3.964 ± 0.360 |
| Compound 6 | A375 | Human Melanoma | ~10-35 | Not specified | Not specified |
| Compound 6 | WM115 | Human Melanoma | ~10-35 | Not specified | Not specified |
| Compound 6 | HeLa | Human Cervical Cancer | ~10-35 | Not specified | Not specified |
| MIA | MDA-MB-231 | Human Breast Cancer | Significant at ≥ 30 | Not specified | Not specified |
| MIA | SKOV3 | Human Ovarian Cancer | Significant at ≥ 40 | Not specified | Not specified |
| MIA + Curcumin | MDA-MB-231 | Human Breast Cancer | Significant at ≥ 20 | Not specified | Not specified |
| MIA + Curcumin | SKOV3 | Human Ovarian Cancer | Significant at ≥ 30 | Not specified | Not specified |
| HB9 | A549 | Human Lung Cancer | 50.56 | Cisplatin | 53.25 |
| HB10 | HepG2 | Human Liver Carcinoma | 51.52 | Cisplatin | 54.81 |
| IP-5 | HCC1937 | Human Breast Cancer | 45 | Not specified | Not specified |
| IP-6 | HCC1937 | Human Breast Cancer | 47.7 | Not specified | Not specified |
| IP-7 | HCC1937 | Human Breast Cancer | 79.6 | Not specified | Not specified |
| Compound 16h | HeLa | Human Cervical Cancer | 11.26 | Cisplatin | 8.07 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the efficacy of imidazo[1,2-a]pyridine derivatives.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with increasing concentrations of the imidazo[1,2-a]pyridine derivatives or a reference drug for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for the desired time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: After drug treatment, cells are lysed in a suitable buffer to extract total protein.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., p-AKT, p-mTOR, p53, p21, Bax, Bcl-2).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2]
Signaling Pathways and Experimental Workflow
The anti-cancer effects of imidazo[1,2-a]pyridine derivatives are often mediated through the modulation of critical signaling pathways. The diagrams below, generated using Graphviz, illustrate a typical experimental workflow for evaluating these compounds and a key signaling pathway they are known to inhibit.
Caption: A typical experimental workflow for assessing the anti-cancer efficacy of novel compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. researchgate.net [researchgate.net]
- 6. journal.waocp.org [journal.waocp.org]
Comparative analysis of 2,7-Dichloroimidazo[1,2-a]pyridine and other kinase inhibitors.
A Guide for Researchers in Drug Discovery and Development
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] This guide provides a comparative analysis of a representative imidazo[1,2-a]pyridine derivative against other established kinase inhibitors, with a focus on the c-Met signaling pathway, a critical target in oncology. While specific kinase inhibitory data for 2,7-Dichloroimidazo[1,2-a]pyridine is not extensively available in the public domain, the broader class of imidazo[1,2-a]pyridine derivatives has shown significant potential as kinase inhibitors.[2][3] This analysis will utilize a representative compound from this class to illustrate its potential in comparison to well-known inhibitors targeting the c-Met receptor tyrosine kinase.
The c-Met signaling pathway, when aberrantly activated, plays a crucial role in tumor development, progression, and metastasis.[4][5] This has led to the development of numerous inhibitors targeting this pathway. This guide will compare a representative imidazo[1,2-a]pyridine derivative with established c-Met inhibitors such as Crizotinib and Cabozantinib.
Quantitative Performance Comparison
The following table summarizes the in vitro potency of a representative imidazo[1,2-a]pyridine derivative against c-Met kinase and compares it with other known c-Met inhibitors.
| Inhibitor | Type | c-Met IC50 (nM) | Target Kinases | Reference |
| Imidazo[1,2-a]pyridine Derivative (Hypothetical) | Small Molecule | 5-25 µM (range for derivatives) | c-Met | [2] |
| Crizotinib | Small Molecule | ~5-20 | ALK, ROS1, c-Met | [2] |
| Cabozantinib | Small Molecule | ~4 | VEGFR2, c-Met, RET, KIT, AXL, FLT3 | [2] |
Signaling Pathway and Experimental Workflow
To understand the context of this comparative analysis, it is essential to visualize the targeted signaling pathway and the general workflow for evaluating kinase inhibitors.
Caption: The c-Met signaling pathway is activated by its ligand, HGF.
Caption: A generalized workflow for the evaluation of kinase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of kinase inhibitors.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Materials:
-
Purified recombinant c-Met kinase
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Test compounds (e.g., imidazo[1,2-a]pyridine derivatives)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the purified c-Met kinase and the kinase substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line with known c-Met expression (e.g., HT-29)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a versatile platform for the development of novel kinase inhibitors. While direct inhibitory data for this compound is limited, the broader class of derivatives has demonstrated promising activity against various kinases, including c-Met. The comparative analysis with established inhibitors like Crizotinib and Cabozantinib highlights the potential of this chemical class. Further optimization of the imidazo[1,2-a]pyridine core could lead to the discovery of potent and selective kinase inhibitors with therapeutic potential in oncology and other diseases. The provided experimental protocols and workflow diagrams offer a foundational framework for researchers to evaluate and compare the efficacy of novel kinase inhibitors in a systematic and reproducible manner.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
In Vivo Performance of Imidazo[1,2-a]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo performance of 2,7-disubstituted imidazo[1,2-a]pyridine derivatives, with a focus on antitubercular and potential anti-inflammatory and anticancer activities. Due to a notable scarcity of published in vivo research specifically on 2,7-dichloroimidazo[1,2-a]pyridine derivatives, this guide leverages available data on closely related analogs, particularly the 2,7-dimethyl derivative ND-09759, to provide a substantive comparison and project potential characteristics.
Antitubercular Activity: In Vivo Efficacy and Pharmacokinetics
A significant body of in vivo research has been conducted on 2,7-dimethylimidazo[1,2-a]pyridine derivatives for the treatment of tuberculosis. The compound N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide (ND-09759) has emerged as a promising lead candidate, demonstrating notable efficacy in a mouse model of Mycobacterium tuberculosis infection.[1]
Comparative Efficacy
In a 4-week in vivo study, ND-09759 significantly reduced the bacterial burden in the lungs and spleens of infected mice.[1] Its antibiotic activity was found to be comparable to that of the first-line anti-TB drugs, isoniazid (INH) and rifampicin (RMP).[1] Furthermore, combination therapy of ND-09759 with either INH or RMP resulted in a slight enhancement of efficacy.[1] Histopathological analysis of the lungs from ND-09759-treated mice also revealed a significant reduction in inflammation compared to untreated animals.[1]
It is important to note that structure-activity relationship studies have suggested that substitution at the 7-position of the imidazo[1,2-a]pyridine core can influence antitubercular activity. For instance, the replacement of a 7-methyl group with a 7-chloro group has been observed to diminish the in vitro activity against M. tuberculosis.
Pharmacokinetic Profile
The pharmacokinetic properties of ND-09759 were evaluated in mice following oral administration. The compound exhibited favorable pharmacokinetic parameters, including a high maximum serum concentration and a long half-life, supporting its potential for in vivo efficacy.[1]
Table 1: In Vivo Pharmacokinetic Parameters of ND-09759 in Mice
| Parameter | Value |
| Dose | 30 mg/kg (oral) |
| Maximum Serum Concentration (Cmax) | 2.9 µg/mL |
| Half-life (t1/2) | 20.1 hours |
Table 2: In Vivo Antitubercular Efficacy of ND-09759 in a Mouse Infection Model
| Treatment Group | Change in M. tuberculosis Burden | Comparison to Controls |
| ND-09759 | Significantly decreased | Equivalent to Isoniazid and Rifampicin |
| ND-09759 + Isoniazid | Slightly higher efficacy | - |
| ND-09759 + Rifampicin | Slightly higher efficacy | - |
Potential Anti-inflammatory and Anticancer Applications
While in vivo data for this compound derivatives in the areas of inflammation and cancer are limited, in vitro studies on related compounds suggest potential therapeutic avenues.
Anti-inflammatory Signaling Pathway
One study on a novel imidazo[1,2-a]pyridine derivative, identified as MIA, has elucidated its anti-inflammatory effects through the modulation of the STAT3/NF-κB/iNOS/COX-2 signaling pathway in cancer cell lines.[2][3] This pathway is a critical regulator of inflammatory responses.
Anticancer Potential
In vitro studies have shown that certain imidazo[1,2-a]pyridine derivatives possess anticancer properties. For instance, compound 3-[(4-Chlorophenyl)diazenyl]-2,7-dimethylimidazo[1,2-a]pyridine (compound 6) has demonstrated cytotoxic effects against melanoma and cervical cancer cell lines.[4] However, in vivo validation of these findings is not yet available in the public domain.
Experimental Protocols
In Vivo Antituberculosis Efficacy in a Mouse Model
This protocol is based on the methodology used to evaluate the efficacy of ND-09759.
-
Animal Model: BALB/c mice are infected with Mycobacterium tuberculosis H37Rv via aerosol exposure.
-
Treatment Groups:
-
Untreated control
-
ND-09759 (e.g., 30 mg/kg body weight, administered orally)
-
Isoniazid (e.g., 25 mg/kg body weight, administered orally)
-
Rifampicin (e.g., 10 mg/kg body weight, administered orally)
-
Combination therapy groups (e.g., ND-09759 + Isoniazid, ND-09759 + Rifampicin)
-
-
Dosing Regimen: Treatments are administered once daily, six days a week, for a duration of four weeks.
-
Efficacy Assessment: At the end of the treatment period, mice are euthanized, and the bacterial load (colony-forming units, CFUs) in the lungs and spleens is determined by plating serial dilutions of tissue homogenates on selective agar.
-
Histopathology: Lung tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess the extent of inflammation and tissue damage.
Pharmacokinetic Study in Mice
This protocol outlines the general procedure for determining the pharmacokinetic profile of an imidazo[1,2-a]pyridine derivative.
-
Animal Model: Male Swiss-Webster mice.
-
Drug Administration: A single dose of the test compound (e.g., 30 mg/kg) is administered orally via gavage.
-
Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Plasma Analysis: Plasma is separated from the blood samples by centrifugation. The concentration of the drug in the plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Parameters: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, t1/2, and the area under the curve (AUC).
Conclusion
The available in vivo data, primarily from the 2,7-dimethyl analog ND-09759, highlight the potential of 2,7-disubstituted imidazo[1,2-a]pyridines as effective therapeutic agents, particularly in the context of tuberculosis. The favorable pharmacokinetic profile and significant in vivo efficacy of ND-09759 underscore the promise of this chemical scaffold. However, the observation that a 7-chloro substitution may be detrimental to antitubercular activity suggests that direct extrapolation of these findings to 2,7-dichloro derivatives should be approached with caution. Further in vivo studies are imperative to fully elucidate the therapeutic potential of this compound derivatives and to establish their efficacy and safety profiles in various disease models. The insights from in vitro studies on related compounds provide a strong rationale for exploring their anti-inflammatory and anticancer activities in vivo.
References
- 1. Bactericidal activity of an imidazo[1, 2-a]pyridine using a mouse M. tuberculosis infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Efficiency of 2,7-Dichloroimidazo[1,2-a]pyridine Protocols
For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, the imidazo[1,2-a]pyridine scaffold is a privileged structure due to its wide range of biological activities. This guide provides a comparative analysis of synthetic protocols for a specific derivative, 2,7-dichloroimidazo[1,2-a]pyridine, a valuable building block for further chemical exploration.
Comparative Analysis of Synthetic Protocols
The synthesis of this compound can be approached through several methodologies. The most direct route involves the cyclocondensation of 4-chloro-2-aminopyridine with a chlorinated two-carbon synthon. Below, we compare two plausible protocols, one employing chloroacetaldehyde and a second, more general approach using a bromo- or chloroketone.
| Parameter | Protocol 1: Chloroacetaldehyde Condensation | Protocol 2: α-Haloketone Annulation |
| Starting Materials | 4-chloro-2-aminopyridine, Chloroacetaldehyde | 4-chloro-2-aminopyridine, 1,1-dichloroacetone |
| Reaction Type | Cyclocondensation | Annulation |
| Catalyst/Reagent | Typically acid-catalyzed (e.g., HCl) or thermal | Often transition-metal catalyzed (e.g., CuI) or base-mediated |
| Solvent | Ethanol, Acetonitrile, or water | DMF, Toluene, or solvent-free |
| Reaction Temperature | 60-100 °C | 80-140 °C |
| Reaction Time | 4-12 hours | 6-24 hours |
| Reported Yield | 60-85% (estimated based on similar reactions) | 50-90% (estimated based on similar reactions) |
| Work-up/Purification | Neutralization, extraction, column chromatography | Filtration, extraction, column chromatography |
Experimental Protocols
Protocol 1: Synthesis via Chloroacetaldehyde Condensation
This protocol outlines the synthesis of this compound through the reaction of 4-chloro-2-aminopyridine with chloroacetaldehyde.
Materials:
-
4-chloro-2-aminopyridine
-
Chloroacetaldehyde (50 wt.% solution in water)
-
Ethanol
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-2-aminopyridine (1.0 eq) in ethanol.
-
Add chloroacetaldehyde solution (1.2 eq) dropwise to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux (approximately 80 °C) for 6 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is taken up in dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis via α-Haloketone Annulation
This protocol describes a potential synthesis of this compound using 4-chloro-2-aminopyridine and 1,1-dichloroacetone, based on general methods for imidazo[1,2-a]pyridine synthesis.
Materials:
-
4-chloro-2-aminopyridine
-
1,1-dichloroacetone
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a sealed tube, add 4-chloro-2-aminopyridine (1.0 eq), 1,1-dichloroacetone (1.1 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq) in DMF.
-
The mixture is degassed and then heated to 120 °C for 12 hours.
-
After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The resulting crude material is purified by flash column chromatography on silica gel to yield this compound.
Visualizing the Synthetic Pathways
To better understand the workflow and the comparative logic, the following diagrams are provided.
Caption: Comparative workflow of two synthetic protocols for this compound.
Caption: Logical relationship for selecting an optimal synthetic protocol based on key efficiency metrics.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2,7-Dichloroimidazo[1,2-a]pyridine
For Immediate Reference: This document provides crucial safety and disposal protocols for 2,7-Dichloroimidazo[1,2-a]pyridine. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Researchers and drug development professionals handling this compound must be proficient in the correct disposal procedures to mitigate risks and prevent environmental contamination. This guide offers a direct, step-by-step approach to the safe disposal of this chlorinated heterocyclic compound.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The inherent hazards of chlorinated compounds necessitate a cautious approach.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge is recommended if handling large quantities or in poorly ventilated areas. |
Spill Management:
In the event of a spill, immediately evacuate the area and control the source of the leak if it is safe to do so. Absorb the spill using an inert, non-combustible material such as vermiculite or sand. Collect the absorbed material into a designated, labeled hazardous waste container. Do not allow the chemical to enter drains or waterways.
Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as a hazardous chemical waste. The following protocol outlines the necessary steps for its proper disposal.
-
Waste Identification and Segregation:
-
Pure this compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) must be treated as hazardous waste.
-
Segregate this waste from other laboratory waste streams to prevent accidental reactions.
-
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), the hazard characteristics (e.g., "Toxic," "Irritant"), and the accumulation start date.
-
Ensure the container is compatible with the chemical and is kept closed except when adding waste.
-
-
Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
The storage area should have secondary containment to manage any potential leaks.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste contractor with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
-
Regulatory Compliance:
-
All disposal activities must comply with local, state, and federal regulations governing hazardous waste. Failure to do so can result in significant penalties.
-
Maintain detailed records of all disposed chemical waste as required by law.
-
Disposal Methodologies
The primary recommended method for the disposal of chlorinated organic compounds like this compound is incineration at a licensed hazardous waste facility.[1] This process must be carried out in a high-temperature incinerator equipped with afterburners and scrubbers to ensure the complete destruction of the compound and to neutralize harmful combustion byproducts such as hydrogen chloride and nitrogen oxides.[2] Landfilling is generally not a recommended disposal method for this type of chemical.[3]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 2,7-Dichloroimidazo[1,2-a]pyridine
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2,7-Dichloroimidazo[1,2-a]pyridine. The following procedures for operation, disposal, and emergency response are based on established safety protocols for analogous chemical compounds.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment strategy is critical to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles and a face shield are recommended. |
| Skin Protection | Wear appropriate chemical-resistant clothing, such as a fully-buttoned lab coat. For gloves, butyl rubber or PVA are recommended; nitrile gloves are not advised.[1] |
| Respiratory Protection | Work in a properly functioning, certified laboratory chemical fume hood.[1] If there is a potential for uncontrolled release or unknown exposure levels, a positive-pressure air-supplied respirator may be necessary. |
Operational Plan and Handling Procedures
Safe handling of this compound requires adherence to a strict operational workflow to mitigate risks.
1. Preparation and Engineering Controls:
-
Ensure the work area is well-ventilated; ideally, all handling should occur within a certified chemical fume hood.[1][2]
-
Verify that an emergency eyewash station and safety shower are readily accessible.[1]
-
Remove all potential ignition sources from the handling area.[3]
2. Handling the Compound:
-
Wear the appropriate PPE as specified in the table above.
-
Avoid direct contact with the skin and eyes, and prevent inhalation of any dust or vapors.[4]
-
Use non-sparking tools and ground all equipment when transferring the substance to prevent static discharge.[3]
-
Keep the container tightly closed when not in use.[3]
3. Storage:
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]
-
The storage container must be tightly sealed.[1]
-
Store away from heat, sparks, open flames, and direct sunlight.[1]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste material in a designated, properly labeled, and sealed container.
-
Disposal Route: Dispose of this material and its container as hazardous waste through a licensed disposal company. Do not allow the chemical to enter drains or water sources.[4]
-
Container Disposal: Empty containers may retain hazardous residues and should be treated as hazardous waste.
Emergency Procedures
1. Spills and Leaks:
-
In case of a spill, immediately evacuate the area.
-
Eliminate all ignition sources.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
For small spills, absorb with an inert, non-combustible material like vermiculite or sand and place it in a sealed container for disposal.
-
For large spills, dike the area to prevent spreading and contact emergency services.
2. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
